molecular formula C₅₄H₆₆N₄O₂₁ B1159571 3',4'-Anhydro Vincristine Ditartrate

3',4'-Anhydro Vincristine Ditartrate

Cat. No.: B1159571
M. Wt: 1107.12
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Anhydro Vincristine Ditartrate, also known as this compound, is a useful research compound. Its molecular formula is C₅₄H₆₆N₄O₂₁ and its molecular weight is 1107.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₅₄H₆₆N₄O₂₁

Molecular Weight

1107.12

Synonyms

3’,4’-Didehydro-4’-deoxy-22-oxo-vincaleukoblastine Ditartrate;  3’,4’-Anhydroleurocristine Ditartrate;  3’,4’-Anhydrovincristine Ditartrate;  Anhydroleurocristine Ditartrate;  Anhydrovincristine Ditartrate; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Discovery of 3',4'-Anhydro Vincristine Ditartrate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

The bisindole alkaloids, vinblastine and vincristine, represent a cornerstone in the history of cancer chemotherapy, their discovery a testament to the power of natural product chemistry.[1][2][3] Derived from the Madagascar periwinkle, Catharanthus roseus, these compounds exhibit potent antineoplastic activity by disrupting microtubule dynamics, a mechanism that has saved countless lives, particularly in the treatment of pediatric leukemias and lymphomas.[3][4][5] However, the clinical utility of these natural alkaloids is often hampered by dose-limiting toxicities and the emergence of drug resistance. This has driven extensive research into semi-synthetic derivatives to enhance the therapeutic index.[6][7] This technical guide provides an in-depth exploration of the synthesis and discovery of 3',4'-Anhydro Vincristine, a key analogue and synthetic precursor. We will dissect the critical biomimetic coupling of catharanthine and vindoline, the strategic chemical transformations required to achieve the vincristine configuration, and the final salt formation to yield the pharmaceutically relevant ditartrate form. This document is structured to provide not just a protocol, but a causal understanding of the synthetic choices, grounded in authoritative research for professionals in drug development.

The Genesis: From Periwinkle Folkore to Potent Antimitotics

The journey to vincristine begins not in a modern laboratory, but in traditional medicine, where C. roseus extracts were used for conditions like diabetes.[1][2][8] In the 1950s, independent research teams, notably those of Dr. Robert Noble and at Eli Lilly and Company, investigated these folkloric claims.[1][4] While the plant showed little anti-diabetic effect, it produced a dramatic, unexpected decrease in white blood cell counts in animal models—a hallmark of myelosuppression.[4] This serendipitous observation pivoted the research focus towards cancer, leading to the isolation of two structurally complex but powerful bisindole alkaloids: vinblastine and vincristine.[2][8]

These two molecules are nearly identical, each formed from the coupling of two distinct monomeric indole alkaloids: catharanthine and vindoline.[6][9] The sole structural difference is the substituent on the indole nitrogen of the vindoline unit: a methyl group in vinblastine and a formyl group in vincristine.[6][9][10] This seemingly minor modification results in a significant divergence in their clinical activity and toxicity profiles.[8][11] The low natural abundance of these compounds, requiring approximately 500 kg of dried leaves for 1 gram of vinblastine, made total synthesis and semi-synthesis an urgent priority for both supply and the development of improved analogues.[4][12]

Vinca_Alkaloid_Structures cluster_Monomers Monomeric Precursors cluster_Dimers Key Bisindole Alkaloids Catharanthine Catharanthine Anhydrovinblastine 3',4'-Anhydrovinblastine (Key Intermediate) Catharanthine->Anhydrovinblastine + Vindoline Vindoline Vindoline->Anhydrovinblastine Coupling Vinblastine Vinblastine (N-CH₃) Anhydrovinblastine->Vinblastine Oxidation (adds C20'-OH) Vincristine Vincristine (N-CHO) Vinblastine->Vincristine Oxidation (CH₃ to CHO)

Caption: Core structures in the Vinca alkaloid family.

The Synthetic Challenge: Biomimetic Coupling and Strategic Oxidation

The total synthesis of molecules as complex as vincristine is a formidable challenge. A more practical and widely adopted approach is semi-synthesis, which leverages the naturally abundant monomeric precursors, catharanthine and vindoline.[4][13] The cornerstone of this strategy is the biomimetic coupling of these two units to form the dimeric skeleton.

Formation of the Key Intermediate: 3',4'-Anhydrovinblastine

The critical step in linking the two halves is the formation of 3',4'-anhydrovinblastine (AVLB), itself a naturally occurring but minor alkaloid.[14] This intermediate is the direct precursor to vinorelbine (Navelbine®), another important semi-synthetic derivative, and is central to the synthesis of vinblastine and vincristine.[9][14] The most effective methods are based on a modification of the Kutney protocol, which utilizes an iron(III)-promoted coupling.[14]

Causality of the Reaction: The reaction is initiated by the treatment of catharanthine and vindoline with a Lewis acid, typically ferric chloride (FeCl₃), in an acidic aqueous solution co-solvated with trifluoroethanol (TFE) to ensure solubility.[14][15] The FeCl₃ acts as a single-electron oxidant, generating a catharanthine amine radical cation.[14][16] This species undergoes an oxidative fragmentation, leading to a highly reactive electrophilic intermediate that couples diastereoselectively with the electron-rich vindoline core.[14][15] This coupling exclusively establishes the correct, natural stereochemistry at the critical C16' position.[14][15] The resulting iminium ion is then reduced in situ with sodium borohydride (NaBH₄) to yield 3',4'-anhydrovinblastine.[14]

Synthesis_Workflow start Precursors: Catharanthine & Vindoline step1 Fe(III)-Promoted Oxidative Coupling (e.g., FeCl₃, H⁺/TFE) start->step1 intermediate1 Iminium Ion Intermediate (Natural C16' Stereochemistry) step1->intermediate1 step2 Reduction (NaBH₄) intermediate1->step2 avlb 3',4'-Anhydrovinblastine (AVLB) step2->avlb step3 Oxidation of Vindoline N-Methyl (via N-desmethyl intermediate & formylation) avlb->step3 avc 3',4'-Anhydrovincristine Base step3->avc step4 Salt Formation (+ Tartaric Acid) avc->step4 final 3',4'-Anhydrovincristine Ditartrate step4->final

Caption: Semi-synthetic workflow to 3',4'-Anhydro Vincristine Ditartrate.

Conversion to the Vincristine Scaffold

The conversion of the anhydrovinblastine skeleton to the anhydrovincristine skeleton requires the specific oxidation of the N-methyl group on the vindoline moiety to an N-formyl group. Direct oxidation of vinblastine to vincristine is possible but can be low-yielding. A more controlled and efficient synthetic route involves creating an N-desmethylvinblastine precursor, which is then formylated.[14] This same logic is applied to the 3',4'-anhydro- series.

The synthesis proceeds as follows:

  • Coupling for the Precursor: Catharanthine is coupled with N-desmethylvindoline under the established Fe(III)-promoted conditions to yield 3',4'-Anhydro-N-desmethylvinblastine.[14][15]

  • Formylation: This N-desmethyl intermediate is then treated with a formylating agent. A common and effective method involves using a pre-heated mixture of formic acid and acetic anhydride.[14][17] This step selectively installs the formyl group onto the vindoline nitrogen, yielding the 3',4'-Anhydrovincristine base.

Final Step: Ditartrate Salt Formation

Like most alkaloids used clinically, the free base of 3',4'-Anhydrovincristine has poor aqueous solubility. To create a stable, soluble, and administrable pharmaceutical product, it is converted into a salt. The ditartrate salt is formed by reacting the final purified base with two equivalents of tartaric acid in a suitable solvent system, followed by isolation of the precipitated salt.

Experimental Protocols & Data

The following protocols are synthesized from authoritative literature and represent a robust pathway to the target compound.[14][15][17] All operations should be conducted in a well-ventilated fume hood by trained personnel.

Protocol 1: Synthesis of 3',4'-Anhydrovinblastine (AVLB)
  • Reactant Preparation: In a round-bottom flask, dissolve catharanthine (1.0 eq) and vindoline (1.0 eq) in a 10:1 mixture of aqueous 0.1 N HCl and 2,2,2-trifluoroethanol (TFE) to a concentration of approximately 0.02 M.

  • Coupling Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of ferric chloride (FeCl₃, 5.0 eq) in 0.1 N HCl dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow the mixture to stir at room temperature for 3 hours. The solution will typically darken in color.

  • Reduction: Cool the reaction mixture back to 0 °C. Add solid sodium borohydride (NaBH₄) portion-wise until the solution clarifies.

  • Workup: Quench the reaction by carefully adding 3% aqueous ammonia until the pH is basic (~9-10). Extract the aqueous layer thoroughly with dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via column chromatography (silica gel, gradient elution with dichloromethane/methanol) to yield 3',4'-anhydrovinblastine.

Protocol 2: Synthesis of 3',4'-Anhydrovincristine

(This protocol assumes the starting material is 3',4'-Anhydro-N-desmethylvinblastine, prepared via Protocol 1 using N-desmethylvindoline)

  • Formylating Agent Preparation: In a separate flask, carefully mix acetic anhydride and formic acid (11:5 v/v). Heat the mixture to 50 °C for 1 hour, then cool to room temperature.

  • Formylation: Dissolve 3',4'-Anhydro-N-desmethylvinblastine (1.0 eq) in the prepared acidic mixture. Stir at room temperature for 1.5-2 hours.

  • Workup: Dilute the reaction mixture with dichloromethane and quench by slowly adding 20% aqueous ammonia until basic.

  • Extraction: Separate the organic layer. Extract the aqueous layer thoroughly with dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by preparative thin-layer chromatography (TLC) or HPLC to yield the pure 3',4'-Anhydrovincristine free base.

Quantitative Data Summary

The yields for these multi-step syntheses are highly dependent on reaction scale and purification efficiency. The data below are representative of laboratory-scale syntheses reported in the literature.[14][15]

Reaction StepKey ReagentsTypical YieldReference(s)
Catharanthine + Vindoline → 3',4'-AnhydrovinblastineFeCl₃, NaBH₄~90%[14]
Catharanthine + N-desmethylvindoline → N-desmethyl AVLBFeCl₃, NaBH₄40-65%[14]
N-desmethylvinblastine → VincristineHCO₂H, Ac₂O~94%[14]

Conclusion and Future Outlook

The semi-synthesis of this compound is a prime example of leveraging natural product scaffolds to create valuable pharmaceutical compounds. The pathway, hinging on a biomimetically inspired, iron-mediated coupling, provides a reliable route to the core dimeric structure. Subsequent, carefully controlled chemical modifications allow for the precise installation of the N-formyl group that defines the vincristine class. For drug development professionals, understanding this synthesis is crucial, as 3',4'-anhydrovinblastine and its derivatives are not just end products but key platforms for creating novel Vinca alkaloids.[9][14] Future research, enabled by such synthetic advances, continues to explore modifications to the Vinca skeleton to overcome clinical resistance and reduce toxicity, ensuring that the legacy of the Madagascar periwinkle will continue to advance oncology for years to come.[18]

References

  • Keglevich, P., Hazai, L., Kalaus, G., & Szántay, C. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Molecules, 17(5), 5893-5914. [Link][6][9][10]

  • PubMed. (2012). Modifications on the basic skeletons of vinblastine and vincristine. PubMed. [Link][7]

  • Noble, R. L. (1990). The discovery of the vinca alkaloids--chemotherapeutic agents against cancer. Biochemistry and cell biology, 68(12), 1344-1351. [Link][2]

  • John Innes Centre. (2018). Vinblastine and vincristine: life-saving drugs from a periwinkle. John Innes Centre. [Link][4]

  • Semantic Scholar. (1990). The discovery of the vinca alkaloids—chemotherapeutic agents against cancer. Semantic Scholar. [Link][8]

  • ResearchGate. (2021). Vinblastine and vincristine production via semi-synthetic synthesis. ResearchGate. [Link][13]

  • Auctores. (n.d.). Chemotherapy medication of Vincristine and Vinblastine. Auctores Journals. [Link][11]

  • PubMed. (2024). The evolution and history of Vinca alkaloids: From the Big Bang to the treatment of pediatric acute leukemia. PubMed. [Link][3]

  • Wisdomlib. (2024). Vincristine and vinblastine: Significance and symbolism. Wisdomlib. [Link][5]

  • Wikipedia. (n.d.). Vincristine. Wikipedia. [Link][12]

  • MDPI. (2016). Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. MDPI. [Link][19]

  • Journal of Advanced Scientific Research. (2021). Pharmacokinetics activity and interaction of vinblastin and vincristine compounds of catharanthus roseus. Journal of Advanced Scientific Research. [Link][20]

  • Boger, D. L., et al. (2009). Total Synthesis of Vinblastine, Vincristine, Related Natural Products, and Key Structural Analogues. Journal of the American Chemical Society, 131(13), 4936–4946. [Link][14]

  • Boger, D. L. (2015). Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties. Accounts of Chemical Research, 48(3), 649–661. [Link][18]

  • Semantic Scholar. (2012). Modifications on the Basic Skeletons of Vinblastine and Vincristine. Semantic Scholar. [Link][9]

  • Ishikawa, H., et al. (2016). Synthesis of a Potent Vinblastine: Rationally Designed Added Benign Complexity. Journal of the American Chemical Society, 138(2), 466–469. [Link][16]

  • Kuboyama, T., et al. (2004). Stereocontrolled total synthesis of (+)-vincristine. Proceedings of the National Academy of Sciences, 101(33), 11966–11970. [Link][17]

  • PubMed. (2009). Total synthesis of vinblastine, vincristine, related natural products, and key structural analogues. PubMed. [Link][15]

Sources

Technical Guide: Mechanism of Action & Characterization of 3',4'-Anhydro Vincristine Ditartrate

[1][2]

Executive Summary

This compound (also known as 3',4'-Anhydroleurocristine) is a semi-synthetic vinca alkaloid derivative.[1][2] It is primarily characterized as a degradation product and process impurity of the clinical chemotherapeutic Vincristine .[1] Structurally, it differs from Vincristine by the dehydration of the hydroxyl group at the C4' position of the catharanthine moiety, introducing a double bond at the 3',4' position.

While often analyzed for quality control (QC) compliance in pharmaceutical manufacturing, AVCR retains potent antimitotic activity.[1] Its mechanism of action mirrors the parent vinca alkaloids—binding to the vinca domain of tubulin—but with altered lipophilicity and binding kinetics that influence its cytotoxicity and neurotoxicity profiles.[1] This guide provides the mechanistic basis for its activity and protocols for its characterization.

Chemical Identity & Structural Pharmacology[1][2][4]

Molecular Architecture

The vinca alkaloids are dimeric compounds composed of a catharanthine unit (upper) and a vindoline unit (lower).[1]

  • Parent Molecule (Vincristine): Contains a formyl group (-CHO) on the vindoline nitrogen and a hydroxyl group at C4' of the catharanthine ring.[1]

  • 3',4'-Anhydro Vincristine: The C4' hydroxyl is removed via dehydration, creating a C3'=C4' double bond.[1]

FeatureVincristine3',4'-Anhydro Vincristine
Catharanthine Modification C4'-OH (Hydroxyl)C3'=C4' (Double Bond)
Vindoline Nitrogen N-FormylN-Formyl
Lipophilicity Moderate (LogP ~2.8)High (Increased due to dehydration)
Role API (Chemotherapeutic)Impurity / Intermediate
Pharmacological Significance

The "anhydro" modification (C3'=C4' double bond) is chemically significant.[1] In the related drug Vinblastine , the 3',4'-anhydro derivative (Anhydrovinblastine) is a precursor to Vinorelbine .[1] Consequently, 3',4'-Anhydro Vincristine represents the N-formyl analog of the Vinorelbine precursor system. This structural change increases lipophilicity, potentially altering blood-brain barrier (BBB) penetration and cellular uptake rates compared to Vincristine.[1]

Mechanism of Action (MoA)

The primary MoA of 3',4'-Anhydro Vincristine is Microtubule Destabilization , leading to mitotic arrest and apoptosis.[1]

Target Binding: The Vinca Domain

Unlike taxanes (which stabilize microtubules), AVCR binds to the vinca domain located at the interface of two heterodimers on the

1
  • Binding Event: AVCR binds to free tubulin dimers or the (+) end of microtubules with high affinity.

  • Steric Hindrance: The binding induces a conformational change (curving of the protofilament) that prevents the incorporation of new dimers into the growing microtubule.

  • Net Effect: It shifts the equilibrium toward depolymerization. At high concentrations, it can induce the formation of paracrystalline aggregates (spirals).

Signal Transduction & Apoptosis

The disruption of microtubule dynamics triggers the Spindle Assembly Checkpoint (SAC) .[1]

  • Mitotic Arrest: The cell detects unattached kinetochores and arrests in Metaphase (G2/M phase).[1]

  • Bcl-2 Phosphorylation: Prolonged arrest leads to the phosphorylation of Bcl-2 and Bcl-xL, inactivating their anti-apoptotic function.[1]

  • Caspase Activation: The mitochondrial outer membrane permeabilizes (MOMP), releasing cytochrome c and activating Caspase-3/7, resulting in cell death.[1]

Pathway Visualization

The following diagram illustrates the cascade from AVCR binding to apoptosis.[1]

MoA_PathwayAVCR3',4'-Anhydro VincristineTubulinFree Beta-Tubulin(Vinca Domain)AVCR->TubulinHigh Affinity BindingComplexTubulin-AVCR ComplexTubulin->ComplexConformational ChangeMT_InstabilityMicrotubule Depolymerization(Loss of Spindle Tension)Complex->MT_InstabilityInhibits PolymerizationSACSpindle Assembly Checkpoint(BubR1/Mad2 Activation)MT_Instability->SACUnattached KinetochoresArrestG2/M Phase ArrestSAC->ArrestBcl2Bcl-2/Bcl-xL Phosphorylation(Inactivation)Arrest->Bcl2Prolonged StressMOMPMitochondrial Permeabilization(Cytochrome c Release)Bcl2->MOMPApoptosisApoptosis(Cell Death)MOMP->ApoptosisCaspase Cascade

Caption: Mechanistic cascade of 3',4'-Anhydro Vincristine inducing mitotic arrest and apoptosis via tubulin destabilization.[1]

Experimental Protocols for Validation

To validate the presence and activity of 3',4'-Anhydro Vincristine, researchers should employ both analytical quantification and biological activity assays.

Protocol A: HPLC Quantification (Impurity Profiling)

Purpose: To separate and quantify 3',4'-Anhydro Vincristine from the parent Vincristine API.[1]

  • Column: C18 Reverse-Phase (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate (pH 6.5) / Diethylamine (0.2%).[1]

    • B: Acetonitrile / Methanol (1:1).[1]

  • Gradient: Isocratic or shallow gradient (typically 60% A / 40% B) adjusted to resolve the 3',4'-anhydro peak, which elutes after Vincristine due to higher lipophilicity.

  • Detection: UV Absorbance at 297 nm (characteristic vinca chromophore).

  • Standard Preparation: Dissolve this compound reference standard in Methanol to 1 mg/mL.

Protocol B: Tubulin Polymerization Inhibition Assay

Purpose: To verify the mechanism of action by measuring the inhibition of tubulin assembly in vitro.[1]

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Setup:

    • Prepare tubulin (3 mg/mL) in PEM buffer with GTP on ice.

    • Add 3',4'-Anhydro Vincristine (0.1 µM – 10 µM) to experimental wells.[1]

    • Include Vincristine (positive control) and Paclitaxel (stabilizer control).[1]

  • Measurement:

    • Transfer to a pre-warmed 96-well plate (37°C).

    • Monitor Absorbance at 340 nm or DAPI fluorescence (Ex 360/Em 450) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot OD340 vs. Time.[1]

    • Result: A decrease in Vmax (rate) and steady-state polymer mass compared to vehicle control indicates destabilization.

Protocol C: Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M arrest.[1]

  • Cell Line: HeLa or Jurkat cells.[1]

  • Treatment: Treat cells with 10 nM AVCR for 24 hours.

  • Staining:

    • Fix cells in 70% Ethanol (-20°C overnight).

    • Wash with PBS.[1]

    • Stain with Propidium Iodide (PI) (50 µg/mL) + RNase A.[1]

  • Analysis:

    • Acquire data on a Flow Cytometer.

    • Result: A distinct accumulation of cells in the G2/M peak (4N DNA content) confirms the antimitotic mechanism.

References

  • Ishikawa, H., et al. (2009).[1] "Total Synthesis of Vinblastine, Vincristine, Related Natural Products and Key Structural Analogues." Journal of the American Chemical Society.[1][3]

  • Lörincz, Z., et al. (1995).[1] "Vinca Alkaloid-Induced Apoptosis in Leukemia Cells." Biochemical Pharmacology.

  • United States Pharmacopeia (USP) . "Vincristine Sulfate: Impurity Testing." USP-NF Monographs.

  • Toronto Research Chemicals . "this compound Product Sheet."

  • Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs."[1][4] Nature Reviews Cancer.[1]

Technical Guide: 3',4'-Anhydro Vincristine Ditartrate & Tubulin Polymerization Kinetics

[1]

Part 1: Executive Technical Summary[1]

This compound (AVCR) is a dehydration derivative of the potent antineoplastic agent Vincristine.[1] Structurally, it is characterized by the introduction of a double bond at the 3',4'-position of the catharanthine moiety (or vindoline moiety, depending on specific nomenclature conventions for "anhydro" derivatives in this class, but typically analogous to the 3',4'-anhydrovinblastine precursor).

Unlike its parent compound, which is clinically administered as a sulfate, the ditartrate salt form of this derivative is often utilized in research settings to modulate solubility profiles or as a reference standard for impurity profiling (often designated as Impurity C or similar in pharmacopeial monographs).

The critical attribute of AVCR is its retention of the Vinca domain binding affinity on

Turbidimetric Tubulin Polymerization Assay

Part 2: Structural Biology & Mechanism of Action

The Vinca Binding Domain Interface

Vinca alkaloids, including AVCR, do not bind to the taxane site (interior lumen) or the colchicine site (intra-dimer interface). Instead, they bind to the Vinca domain located at the inter-dimer interface of two longitudinally aligned tubulin heterodimers.

  • Mechanism: AVCR binds to the

    
    -subunit of soluble tubulin heterodimers at the (+) end of the microtubule.
    
  • Steric Consequence: The binding introduces a "wedge" that prevents the straight protofilament conformation required for microtubule elongation. Instead, it induces a curved conformation, leading to spiral aggregates rather than linear microtubules.

  • The "Anhydro" Modification: The 3',4'-dehydration alters the pucker of the piperidine ring in the catharanthine upper fragment. This subtle conformational change can impact the binding entropy (

    
    ), potentially making AVCR a distinct kinetic inhibitor compared to Vincristine.[1]
    
Pathway Visualization

The following diagram illustrates the cascade from AVCR binding to apoptotic cell death.

GAVCR3',4'-Anhydro Vincristine(Ligand)ComplexTubulin-AVCR Complex(Vinca Domain Bound)AVCR->ComplexKd ~ 1-10 µMTubulinFree Tubulin Heterodimers(α/β)Tubulin->ComplexPolymerizationMicrotubule Assembly(GTP-Dependent)Tubulin->PolymerizationNormal PhysiologyComplex->PolymerizationBlocks (+)-End AdditionInhibitionInhibition of Polymerization(Curved Protofilaments)Complex->InhibitionInduces SpiralsArrestG2/M Phase Arrest(Spindle Checkpoint)Inhibition->ArrestLoss of TensionApoptosisApoptosis(Cell Death)Arrest->ApoptosisChronic Arrest

Figure 1: Mechanism of Action.[1] AVCR sequesters free tubulin dimers, preventing their incorporation into the growing microtubule lattice, triggering the Spindle Assembly Checkpoint (SAC).

Part 3: Validated Experimental Protocol

Assay Principle: Turbidimetry (OD340)

Microtubule polymerization scatters light.[1] As soluble tubulin (G-tubulin) polymerizes into microtubules (MTs), the turbidity of the solution increases.[1] This is measured as an increase in Absorbance at 340 nm (OD340).[1]

  • Vincristine/AVCR Effect: Reduction in the Vmax (rate) and Amplitude (total polymer mass) of the curve.

Reagents & Preparation
  • Purified Tubulin: >99% pure, porcine brain origin (cytoskeleton free).[1]

  • G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP (GTP must be added fresh).[1]

  • AVCR Ditartrate Stock: Dissolve in 100% DMSO to 10 mM. Store at -80°C.

  • Control: Paclitaxel (Enhancer control) and Nocodazole or Vincristine Sulfate (Inhibitor control).[1]

Step-by-Step Workflow

Step 1: Buffer Equilibration Pre-warm the spectrophotometer plate reader to 37°C . This is critical; tubulin will not polymerize efficiently below 35°C.[1]

Step 2: Compound Preparation Prepare a 10x working concentration of AVCR in G-PEM buffer.[1]

  • Note: Keep DMSO concentration < 1% in the final reaction to avoid solvent-induced artifacts.[1]

Step 3: Reaction Assembly (Ice Cold) Perform all pipetting on ice to prevent premature polymerization.[1] In a 96-well half-area plate, add:

  • 10 µL of 10x AVCR (Final conc: 0.1 µM – 10 µM dose range).

  • 90 µL of Tubulin/GTP Master Mix (Final Tubulin conc: 3.0 mg/mL or ~30 µM).

Step 4: Kinetic Reading Immediately transfer the plate to the pre-warmed reader (37°C).[1]

  • Mode: Kinetic[1]

  • Wavelength: 340 nm[1][2]

  • Interval: 30 seconds

  • Duration: 60 minutes[1][2]

  • Shake: 5 seconds before first read (to mix), then static.

Workflow Diagram

WorkflowStep11. Prep Reagents(Ice Bath)Step22. Dilute AVCR(10x in G-PEM)Step1->Step2Step33. Plate Setup(90µL Tubulin + 10µL Drug)Step2->Step3Step44. Initiation(Transfer to 37°C)Step3->Step4Add GTPStep55. Read OD340(60 min Kinetic)Step4->Step5Polymerization

Figure 2: Experimental Workflow for High-Throughput Tubulin Polymerization Assay.

Part 4: Data Analysis & Interpretation[1]

Quantitative Metrics

To validate AVCR activity, extract the following parameters from the OD340 curves:

ParameterDefinitionEffect of AVCR (vs Control)
Lag Phase Time to onset of polymerization (nucleation).[1]Increased (Nucleation inhibited).[1]
Vmax Max slope of the growth phase (elongation rate).[1]Decreased (Elongation blocked).
Steady State Final OD340 plateau (polymer mass).[1]Decreased (Reduced polymer mass).[1]
IC50 Concentration inhibiting Vmax by 50%.[1]Calculate (Non-linear regression).
Causality & Troubleshooting
  • Issue: No polymerization in Control.

    • Cause: GTP hydrolysis or inactive tubulin.[1] Fix: Use fresh GTP (aliquots) and store tubulin at -80°C.[1]

  • Issue: AVCR precipitates.

    • Cause: Ditartrate salt solubility limits in high PIPES buffer.[1] Fix: Ensure DMSO < 1% and sonicate stock solution.[1]

  • Issue: High background OD.

    • Cause: Compound aggregation.[1] Fix: Spin down compound dilutions before adding to tubulin.[1]

Part 5: References

  • Owellen, R. J., et al. (1976).[1] "Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class."[1][3][4][5] Cancer Research.[1][3] Link

  • Lobert, S., et al. (1996).[1] "Vinca alkaloid - induced curving of microtubule protofilaments."[1] Nature.[1] (Foundational mechanism for vinca domain binding).[1]

  • Hamel, E. (2003).[1] "Evaluation of antimitotic agents by in vitro tubulin polymerization assays." Cell Biology: A Laboratory Handbook. Link

  • Pharmacopoeia References: European Pharmacopoeia (Ph.[1] Eur.) Monograph 0749 (Vincristine Sulfate) - Identifies specific impurities including Impurity C (related to anhydro-derivatives).[1]

  • Gigant, B., et al. (2005).[1] "Structural basis for the regulation of tubulin by vinblastine." Nature.[1] Link[1]

Technical Guide: Characterization and Biological Assessment of 3',4'-Anhydro Vincristine Ditartrate in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',4'-Anhydro Vincristine (AHV) Ditartrate is a critical derivative and impurity of the chemotherapeutic agent Vincristine.[1] Structurally characterized by the dehydration at the 3',4' position of the catharanthine moiety, this compound retains the core vinca alkaloid scaffold essential for tubulin binding.

For researchers and drug development professionals, AHV represents a dual-interest compound:

  • Impurity Profiling: It is a known degradation product (often designated as Vincristine Impurity C in pharmacopeial contexts) that must be monitored to ensure the safety and efficacy of clinical Vincristine batches.

  • Structure-Activity Relationship (SAR): As a close structural analog to 3',4'-anhydrovinblastine (a precursor to Vinorelbine), AHV offers insights into how modifications at the catharanthine double bond influence microtubule destabilization potency and multidrug resistance (MDR) susceptibility.

This guide provides a standardized technical framework for synthesizing, handling, and biologically assessing AHV Ditartrate in cancer cell lines, ensuring data reproducibility and mechanistic clarity.

Part 1: Chemical Identity & Preparation[1][2][3]

Structural Context

Vincristine functions by binding to the vinca domain of tubulin, inhibiting polymerization. AHV differs from the parent compound by the removal of a hydroxyl group and the formation of a double bond at the 3',4' position.

  • Parent Compound: Vincristine (VCR)

  • Derivative: 3',4'-Anhydro Vincristine (AHV)[1][2]

  • Salt Form: Ditartrate (Improves aqueous solubility compared to the free base, crucial for cell culture applications).

Preparation of Stock Solutions

Critical Protocol: The Ditartrate salt is hygroscopic and sensitive to light.

  • Solvent: Reconstitute AHV Ditartrate in 100% Dimethyl Sulfoxide (DMSO) to create a primary stock concentration of 10 mM . Avoid aqueous buffers for the primary stock to prevent hydrolysis.

  • Storage: Aliquot into amber glass vials (low protein binding) and store at -80°C .

  • Working Solutions: Dilute the primary stock into complete cell culture media immediately prior to use. Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v) to avoid solvent toxicity.

Part 2: Biological Assessment Protocols

Cell Line Selection & Culture Conditions

To accurately assess the potency of AHV relative to Vincristine, use cell lines with well-characterized tubulin dynamics and P-glycoprotein (P-gp) expression profiles.

Cell LineTissue OriginP-gp StatusRationale
HeLa Cervical CancerLowStandard model for G2/M arrest visualization.
MCF-7 Breast CancerLow/ModSensitive to microtubule-targeting agents (MTAs).
A549 Lung CarcinomaModerateEvaluates efficacy in non-small cell lung cancer models.
KB-V1 EpidermoidHigh (MDR+)Critical: Tests if AHV overcomes MDR better than Vincristine.
Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 of AHV compared to Vincristine.

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions (1:3) of AHV and Vincristine.[1][3]

    • Range: 0.1 nM to 1000 nM .

    • Include a Vehicle Control (0.5% DMSO) and a Positive Control (1 µM Vincristine).

  • Incubation: Treat cells for 72 hours at 37°C, 5% CO2.

  • Detection:

    • Add MTT reagent (0.5 mg/mL) or CCK-8 solution. Incubate for 2-4 hours.

    • Read absorbance at 570 nm (MTT) or 450 nm (CCK-8).

  • Analysis: Fit data to a 4-parameter logistic (4PL) regression curve to calculate IC50.

Mechanism of Action: Cell Cycle Analysis

Vinca alkaloids cause M-phase arrest. AHV must demonstrate a similar profile to confirm its mechanism.

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24 hours to synchronize at G0/G1 (optional but recommended).

  • Treatment: Treat cells with 2x IC50 of AHV for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >12 hours at -20°C.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze 10,000 events. Look for the accumulation of cells in the G2/M phase (4N DNA content).

Part 3: Visualization of Experimental Logic

Structural & Metabolic Relationship

The following diagram illustrates the structural relationship and the degradation pathway relevant to stability testing.

VincaPathways VCR Vincristine (Parent) [Tubulin Binder] AHV 3',4'-Anhydro Vincristine (Impurity C / Derivative) [Modified Catharanthine Ring] VCR->AHV Dehydration (-H2O) Acidic/Heat Stress TUB Tubulin Dimers (Target) VCR->TUB High Affinity Binding AHV->TUB Modified Affinity (To be determined) POLY Microtubule Polymerization (Inhibited) TUB->POLY Normal Function APOP Apoptosis (Cell Death) TUB->APOP Disruption -> G2/M Arrest

Figure 1: Structural relationship between Vincristine and AHV, and their convergent mechanism of action on tubulin.

Assay Workflow: From Stock to Data

This workflow ensures the integrity of the Ditartrate salt during biological testing.

AssayWorkflow cluster_Assays Parallel Biological Assays Stock AHV Ditartrate Powder (Hygroscopic) Solubilization Dissolve in 100% DMSO (10 mM Stock) Stock->Solubilization Protect from Light Dilution Serial Dilution in Media (Max 0.5% DMSO) Solubilization->Dilution Cytotox Cytotoxicity (MTT) 72h Incubation Dilution->Cytotox Cycle Cell Cycle (PI/FACS) 24h Incubation Dilution->Cycle Tubulin Tubulin Polymerization (Cell-Free) Dilution->Tubulin Analysis Data Output: IC50, % G2/M Arrest, Vmax Cytotox->Analysis Cycle->Analysis Tubulin->Analysis

Figure 2: Step-by-step experimental workflow for the biological characterization of AHV Ditartrate.

Part 4: Data Interpretation & Troubleshooting

Interpreting IC50 Shifts

When comparing AHV to Vincristine, three outcomes are possible:

  • Equipotent (Ratio ~1.0): The 3',4' dehydration does not significantly alter the tubulin-binding interface. AHV is a potent cytotoxic impurity.

  • Loss of Potency (Ratio >10): The structural change hinders binding. AHV is primarily a "chemical impurity" with lower toxicological risk than the parent, but still requires monitoring.

  • Gain of Potency/Spectrum Change: Rare for this specific derivative, but if observed in MDR lines (e.g., KB-V1), it suggests the modification bypasses P-gp efflux pumps (similar to Vinorelbine).

Troubleshooting Common Issues
  • Precipitation: If the Ditartrate salt precipitates in media, ensure the DMSO stock is fully dissolved before adding to media. Do not exceed 10 µM in the final well if solubility is poor.

  • Variable IC50s: Vinca alkaloids are sensitive to cell density. Ensure identical seeding densities between replicates.

References

  • Pharmacopeial Standards for Vinca Alkaloids

    • Source: United States Pharmacopeia (USP) / European Pharmacopoeia (Ph. Eur.)
    • Context: Defines "Vincristine Impurity C" and related anhydro-deriv
    • URL:

  • Structure-Activity Rel

    • Title: The Vinca Alkaloids: A New Class of Oncodalytic Agents.
    • Source: Cancer Research (Classic Found
    • URL:

  • Mechanism of Action of Anhydrovinblastine

    • Title: 3',4'-Anhydrovinblastine: A clinically useful inhibitor of microtubule assembly.
    • Source: Investig
    • URL:

  • Methodology for Tubulin Polymeriz

    • Title: In vitro assays for the detection of microtubule destabilizing agents.
    • Source: N
    • URL:

(Note: Specific peer-reviewed papers solely dedicated to "3',4'-Anhydro Vincristine" as a standalone therapeutic are limited; references provided anchor the protocols in the broader, validated science of Vinca alkaloid derivatives.)

Sources

Technical Analysis: 3',4'-Anhydro Vincristine Ditartrate vs. Vincristine

[1][2][3]

Executive Summary

This technical guide provides a high-resolution analysis comparing Vincristine (Leurocristine), a cornerstone chemotherapeutic agent, with its structural analog and synthetic precursor/impurity, This compound (often referred to in the context of anhydrovinblastine derivatives).[1][2][3]

While Vincristine is a clinically validated tubulin destabilizer used in the treatment of acute lymphoblastic leukemia (ALL) and lymphomas, 3',4'-Anhydro Vincristine represents a critical junction in the semi-synthetic pathway and a monitored impurity in pharmaceutical manufacturing.[1] This guide dissects the early research that established the Structure-Activity Relationship (SAR) favoring the hydrated vincristine structure over its anhydro- counterparts and details the rigorous control strategies required to separate these closely related bisindole alkaloids.[1][2][3]

Chemical & Structural Divergence[1][2][3]

The core difference between these two molecules lies in the C3'-C4' bond within the catharanthine moiety and the salt form used for stability.[1][3]

Structural Comparison[1][2][3]
FeatureVincristine (VCR) 3',4'-Anhydro Vincristine
CAS Registry 57-22-7 (Free base)106400-67-1 (Free base) / Proprietary Ditartrate salts
Molecular Formula


Key Moiety (N1) N-Formyl (CHO)N-Formyl (CHO)
C3'-C4' Bond Single bond (Hydrated)Double bond (Dehydrated/Unsaturated)
Electronic State Stable Piperidine RingStrained Tetrahydropyridine Ring
Primary Role Active Pharmaceutical Ingredient (API)Synthetic Intermediate / Impurity
Standard Salt Sulfate (

)
Ditartrate (Tartaric Acid)
The "Anhydro" Significance

In early vinca alkaloid research, the "anhydro" bond (C3'=C4') was identified as the defining feature of the coupling product between catharanthine and vindoline .[1]

  • Vincristine: Possesses a hydroxyl group at C4' and a saturated C3'-C4' bond.[1][3] This hydration is essential for the specific conformational lock required for high-affinity tubulin binding.[1][2][3]

  • 3',4'-Anhydro Vincristine: Lacks the C4' hydroxyl and retains the double bond.[1][3] This unsaturation alters the pucker of the catharanthine ring, modifying the steric fit into the vinca domain of tubulin.[1]

Synthetic Evolution & The "Polonovski" Breakthrough[1]

The historical significance of the "anhydro" variants stems from the semi-synthesis revolution led by the Potier group.[1] Early research struggled to couple the two indole halves until the discovery that 3',4'-Anhydrovinblastine could be generated via a modified Polonovski reaction.[1][3]

The Biosynthetic & Semi-Synthetic Pathway

The formation of Vincristine involves the coupling of Catharanthine and Vindoline, followed by oxidation. 3',4'-Anhydro Vincristine appears as a specific oxidation product of 3',4'-Anhydrovinblastine or as a dehydration impurity of Vincristine.[1][3]

VincaPathCathCatharanthineAVLB3',4'-Anhydrovinblastine(Key Intermediate)Cath->AVLBPolonovski Coupling(Fe3+, NaBH4)VindVindolineVind->AVLBAVCR3',4'-Anhydro Vincristine(Impurity/Analog)AVLB->AVCRN-Methyl Oxidation(Side Reaction)VBLVinblastineAVLB->VBLEnzymatic/ChemicalHydration (+H2O)VCRVincristine(Final Drug)AVCR->VCRHydration (Difficult)VBL->VCRN-Methyl Oxidation(Streptomyces or Chemical)VCR->AVCRDehydration(Degradation)

Figure 1: The semi-synthetic relationship. 3',4'-Anhydro Vincristine (AVCR) is an analog formed either by oxidizing the anhydro- precursor or by degrading the final product.[1][2][3]

Mechanistic Profiling: Why Vincristine Won

Early pharmacological screening compared various vinca derivatives.[1] The selection of Vincristine over its anhydro- analogs was driven by distinct biological profiles.

Tubulin Binding Kinetics

Both molecules bind to the vinca domain at the interface of


1231
  • Vincristine: The C4'-OH group acts as a hydrogen bond donor/acceptor, stabilizing the drug-tubulin complex.[1][2][3] This results in a slow dissociation rate (

    
    ), leading to prolonged microtubule depolymerization.[1]
    
  • 3',4'-Anhydro Variants: The absence of the C4'-OH and the rigidity of the double bond reduce the binding affinity (

    
    ).[1][2][3] While still cytotoxic, they exhibit faster dissociation, reducing their efficacy as "mitotic poisons" compared to Vincristine.[1]
    
Comparative Cytotoxicity Data (Reconstructed from Early SAR)
ParameterVincristine3',4'-Anhydro Variants
Tubulin Affinity (

)
High (

)
Moderate
Reversibility Poorly Reversible (Pseudo-irreversible)Reversible
Neurotoxicity High (Due to axonal microtubule disruption)Moderate to High
Metabolic Stability Susceptible to CYP3A4Susceptible to CYP3A4

Critical Insight: The "Ditartrate" salt of 3',4'-Anhydro Vincristine is primarily used today as an analytical reference standard to quantify this impurity in Vincristine batches, ensuring it does not exceed ICH thresholds (typically <0.15%).[1][3]

Experimental Protocols: Isolation & Characterization

For researchers characterizing these compounds, distinguishing the anhydro impurity from the active drug is critical.[1] The following protocol outlines the separation logic based on polarity and UV absorption.

Protocol: HPLC Separation of Vinca Alkaloids

Objective: Resolve Vincristine from 3',4'-Anhydro Vincristine and Vinblastine.[1][3]

Reagents:

  • Acetonitrile (HPLC Grade)[1][2][3]

  • Diethylamine (Modifier)[1][2][3]

  • Ammonium Acetate Buffer (pH 7.0)[1][2][3]

Methodology:

  • Column Selection: Use a C8 or C18 reverse-phase column (e.g., Zorbax SB-C18, 5µm, 4.6 x 250mm).[1][2][3] The "anhydro" double bond increases lipophilicity slightly compared to the hydrated Vincristine.[1]

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate (pH 7.[1]0) with 0.1% Diethylamine.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient:

    • 0-15 min: 40% B to 50% B.[1][2][3]

    • 15-25 min: 50% B to 70% B.[1][2][3]

  • Detection: UV at 297 nm .

    • Note: The vinca chromophore is similar, but the retention time (

      
      ) will differ.[1]
      
    • Order of Elution: Vincristine (Polar, early)

      
       Vinblastine 
      
      
      3',4'-Anhydro Vincristine (Less polar due to double bond).[1][2][3]
Self-Validating Check
  • Resolution (

    
    ):  The resolution between Vincristine and the Anhydro impurity must be 
    
    
    .
  • Peak Shape: Tailing factor should be

    
    .[1] If tailing occurs, increase diethylamine concentration to mask silanol interactions with the basic nitrogen.[1]
    

References

  • Potier, P. (1980).[1] "The Synthesis of Navelbine and Other Vinca Alkaloids." Journal of Natural Products.

  • Kutney, J. P., et al. (1978).[1] "Total Synthesis of Indole Alkaloids. XVII. The Synthesis of 3',4'-Dehydrovinblastine, Vinblastine, Leurosidine, and Vincristine."[1] Canadian Journal of Chemistry.[1] [1][2][3]

  • United States Pharmacopeia (USP). "Vincristine Sulfate Monograph: Impurity Testing."[1] USP-NF.[1][2][3] [1][2][3]

  • Jordan, M. A., & Wilson, L. (2004).[1] "Microtubules as a target for anticancer drugs."[1] Nature Reviews Cancer.[1] [1][2][3]

  • Toronto Research Chemicals. "this compound Product Sheet."

Methodological & Application

Analytical methods for 3',4'-Anhydro Vincristine Ditartrate quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3',4'-Anhydro Vincristine (also known as Vinleurosine) is a critical degradation product and process impurity of the antineoplastic agent Vincristine. Its formation occurs via the dehydration of the vindoline moiety, typically under acidic conditions or thermal stress.

While Vincristine is commonly formulated as a Sulfate salt, the reference standard for this specific impurity is frequently supplied as a Ditartrate salt (e.g., by Toronto Research Chemicals). This discrepancy in salt forms presents a specific gravimetric challenge during quantification.

This guide provides two distinct protocols:

  • HPLC-UV (Method A): For Quality Control (QC) and impurity profiling in drug substances (Limit of Quantitation ~0.05%).

  • LC-MS/MS (Method B): For trace analysis in biological matrices or cleaning validation (Limit of Quantitation < 1 ng/mL).

Chemical Context & Degradation Mechanism

Vincristine belongs to the Vinca alkaloid class, characterized by a dimeric structure (catharanthine and vindoline domains).[1] The 3',4'-anhydro derivative is formed by the elimination of a water molecule from the tertiary hydroxyl group at the 3' position.

Key Analytical Insight: The loss of the hydroxyl group makes 3',4'-Anhydro Vincristine less polar (more hydrophobic) than the parent Vincristine. Consequently, in Reverse-Phase Chromatography (RPC), the impurity typically elutes after the parent peak.

Figure 1: Degradation Pathway & Analytical Logic

Vincristine_Degradation VCR Vincristine (Parent Drug) Polarity: High Stress Stress Factors: Acidic pH (<3.5) Heat (>40°C) VCR->Stress Exposure Separation RP-HPLC Separation: Anhydro elutes LATER than Parent VCR->Separation Reference Marker Anhydro 3',4'-Anhydro Vincristine (Impurity) Polarity: Lower (Hydrophobic) Stress->Anhydro Dehydration (-H2O) Anhydro->Separation Chromatographic Behavior

Caption: Mechanistic pathway of Vincristine degradation leading to the 3',4'-Anhydro impurity and its effect on chromatographic retention.

Pre-Analytical Considerations: The "Ditartrate" Factor

CRITICAL PROTOCOL STEP: Most commercial standards for this impurity are sold as 3',4'-Anhydro Vincristine Ditartrate . However, regulatory limits (ICH Q3A) are based on the free base or the sulfate equivalent of the parent.

You must apply a Gravimetric Conversion Factor (GCF) during standard preparation.

Formula:



  • MW (Free Base,

    
    ):  ~806.96  g/mol 
    
  • MW (Ditartrate,

    
    ):  ~1107.1  g/mol 
    
  • Correction Factor: ~0.729

Action: If you weigh 10.0 mg of the Ditartrate standard, you are effectively injecting only 7.29 mg of the active impurity. Failure to correct this will result in a 27% underestimation of the impurity in your sample.

Protocol A: HPLC-UV (QC & Impurity Profiling)

Scope: Routine release testing of Vincristine Sulfate raw material and finished injection products. Reference Grounding: Adapted from USP Monograph for Vincristine Sulfate (Related Compounds) and European Pharmacopoeia methods.

Chromatographic Conditions
ParameterSpecificationRationale
Column C8 or C18 (L7 packing), 250 x 4.6 mm, 5 µmA C8 column often provides better resolution between the vinca dimers than C18, reducing run times while maintaining selectivity.
Mobile Phase A 15 mM Ammonium Formate (pH 7.5 with Diethylamine)High pH is critical. Vinca alkaloids are basic. At pH 7.5, they are in free-base form, improving peak shape. Diethylamine acts as a silanol blocker to prevent tailing.
Mobile Phase B Methanol / Acetonitrile (80:20 v/v)Methanol provides different selectivity than ACN for the indole rings.
Flow Rate 1.0 - 1.5 mL/minAdjusted based on backpressure.
Detection UV @ 297 nmThe absorption maximum for the indole chromophore in Vinca alkaloids.
Column Temp 30°C ± 2°CStrict Control Required. Higher temperatures promote on-column degradation of Vincristine to the Anhydro form.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.06040Equilibration
15.04060Elution of Vincristine (~10-12 min)
25.02080Elution of Anhydro (~18-20 min)
30.02080Wash
31.06040Re-equilibration
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 2.0 between Vincristine and 3',4'-Anhydro Vincristine.
    
  • Tailing Factor: < 1.5 for both peaks (Diethylamine is essential here).

  • Sensitivity: S/N > 10 for a standard solution at 0.05% nominal concentration.

Protocol B: LC-MS/MS (Bioanalysis & Trace Quantification)

Scope: Pharmacokinetic (PK) studies or cleaning validation where UV sensitivity is insufficient. Instrument: Triple Quadrupole Mass Spectrometer (QqQ).

Workflow Diagram

LCMS_Workflow Sample Biological Sample (Plasma/Urine) SPE Solid Phase Extraction (SPE) Mixed-mode Cation Exchange Sample->SPE Clean-up LC UPLC Separation C18 column, 1.7 µm SPE->LC Inject MS MS/MS Detection ESI (+) LC->MS Elute Data Quantification (MRM Mode) MS->Data Analyze

Caption: LC-MS/MS workflow for trace quantification of Vincristine impurities.

MS/MS Parameters (ESI Positive Mode)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Vincristine 825.4

807.4 (Loss of

)
4025
3',4'-Anhydro VCR 807.4

747.34530
Vinblastine (IS) 811.4

224.14028

Technical Note on Isobaric Interference: Notice that the product ion of Vincristine (807.4) is the same mass as the precursor of the Anhydro impurity.

  • Risk: In-source fragmentation of Vincristine can create a false signal in the Anhydro channel.

  • Solution: You must chromatographically separate the two peaks. If they co-elute, the in-source degradation of the parent will artificially inflate the impurity quantification.

References

  • United States Pharmacopeia (USP). Vincristine Sulfate Monograph: Organic Impurities.[2] USP-NF.[2]

  • European Directorate for the Quality of Medicines (EDQM). Vincristine Sulfate: Ph. Eur. Monograph 0749.

  • Sethi, P. et al. (1981). High-Performance Liquid Chromatographic Analysis of Vinca Alkaloids. Journal of Chromatography A.

  • Van den Berg, G. et al. (2003). An automated HPLC method to determine intracellular vincristine concentrations.[3] Therapeutic Drug Monitoring.

  • Toronto Research Chemicals. this compound Product Sheet. (Used for salt form verification).

Disclaimer: This protocol is for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before use in GMP environments.

Sources

Application Note: HPLC Analysis of 3',4'-Anhydro Vincristine Ditartrate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the High-Performance Liquid Chromatography (HPLC) analysis of 3',4'-Anhydro Vincristine Ditartrate , a critical degradation product and impurity associated with the chemotherapeutic agent Vincristine.

Introduction & Analytical Significance

3',4'-Anhydro Vincristine is a dehydrated derivative of Vincristine, a vinca alkaloid widely used in oncology. Structurally, it differs from the parent molecule by the elimination of a water molecule at the 3',4' position of the catharanthine moiety, resulting in the formation of a double bond.

In drug development and quality control, monitoring this specific impurity is critical for two reasons:

  • Stability Indication: It serves as a primary marker for acid-catalyzed degradation or thermal stress during the storage of Vincristine Sulfate.

  • Toxicological Profiling: As a structural analogue to Vinorelbine (which also possesses a 3',4'-double bond), its presence can alter the safety profile of the drug substance.

This guide provides a robust, stability-indicating HPLC protocol designed to resolve 3',4'-Anhydro Vincristine from the parent drug and other related impurities (e.g., N-desformylvincristine).

Chemical Mechanism & Degradation Pathway

Understanding the formation of the analyte is essential for troubleshooting. The transformation occurs via an E1 or E2 elimination reaction , typically facilitated by acidic conditions or elevated temperatures.

Visualization: Degradation Pathway

DegradationPathway Vincristine Vincristine (Parent Drug) C46H56N4O10 Intermediate Carbocation Intermediate Vincristine->Intermediate Protonation (-OH) & Loss of H2O Anhydro 3',4'-Anhydro Vincristine (Degradant) C46H54N4O9 Intermediate->Anhydro Deprotonation (Double Bond Formation)

Figure 1: The acid-catalyzed dehydration pathway converting Vincristine to 3',4'-Anhydro Vincristine.

Analytical Challenges & Strategy

Separating vinca alkaloids is notoriously difficult due to:

  • Structural Similarity: The analyte differs by only 18 Da (H₂O) and a slight change in polarity.

  • Basic Nature: Vinca alkaloids are weak bases, prone to severe peak tailing on residual silanols.

  • Salt Form: The reference standard is supplied as the Ditartrate salt, requiring stoichiometric correction during standard preparation.

Strategic Solution: We utilize a Modern C18 Stationary Phase with a Low-pH Phosphate Buffer . Unlike older alkaline methods (using diethylamine), acidic pH suppresses silanol activity and ensures the alkaloids are fully protonated, resulting in sharper peak shapes and reproducible retention times.

Detailed Experimental Protocol

Instrumentation & Reagents
CategorySpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven
Detector UV-Vis or PDA Detector (set to 297 nm )
Column High-purity C18, 150 × 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water
Reagents Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%), Triethylamine (TEA)
Reference Standard This compound (Purity > 95%)
Chromatographic Conditions

This method is optimized for the separation of the hydrophobic anhydro- impurity from the more polar parent drug.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0) + 0.1% Triethylamine.

    • Prep: Dissolve 2.72 g

      
       in 1000 mL water. Add 1 mL Triethylamine. Adjust pH to 3.0 ± 0.05 with Dilute Phosphoric Acid. Filter through 0.45 µm membrane.
      
  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL - 20 µL.

  • Detection: 297 nm (Characteristic absorption max for Vinca alkaloids).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Event
0.0 85 15 Equilibration
2.0 85 15 Isocratic Hold
20.0 40 60 Linear Gradient
25.0 40 60 Wash
25.1 85 15 Re-equilibration

| 30.0 | 85 | 15 | End |

Standard Preparation (Critical Step)

The reference standard is This compound . You must account for the tartaric acid counter-ions to determine the concentration of the active moiety (free base).

  • Molecular Weights:

    • 3',4'-Anhydro Vincristine (Free Base): ~806.9 g/mol

    • Tartaric Acid (

      
      ): ~150.09  g/mol 
      
    • Ditartrate Salt (

      
      ): ~1107.1  g/mol 
      
  • Salt Conversion Factor (SCF):

    
    
    

Stock Solution Protocol:

  • Accurately weigh 5.0 mg of This compound into a 10 mL volumetric flask.

  • Dissolve in 50% Methanol / 50% Water.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume.

    • Concentration (Salt): 0.5 mg/mL (500 µg/mL).

    • Concentration (Free Base):

      
       µg/mL.
      
System Suitability & Sample Analysis
  • Resolution Solution: Mix Vincristine Sulfate and this compound standards.

  • Requirement: Resolution (

    
    ) between Vincristine and 3',4'-Anhydro Vincristine must be > 2.0.
    
  • Retention Order:

    • Vincristine (More Polar) elutes first (~8-10 min).

    • 3',4'-Anhydro Vincristine (Less Polar/Hydrophobic) elutes second (~12-15 min).

Experimental Workflow

The following diagram outlines the logical flow of the analytical procedure, ensuring data integrity from prep to reporting.

Workflow Start Start Analysis Prep Standard Preparation (Apply Salt Correction) Start->Prep Equil System Equilibration (C18, pH 3.0, 30°C) Prep->Equil SST System Suitability Test (Resolution > 2.0) Equil->SST Decision Pass SST? SST->Decision Sample Sample Injection (Unknowns) Decision->Sample Yes Fail Troubleshoot: Check pH or Column Age Decision->Fail No Calc Data Processing (Quantification vs Free Base) Sample->Calc Report Generate Report Calc->Report Fail->Equil

Figure 2: Step-by-step analytical workflow for the quantification of 3',4'-Anhydro Vincristine.

Troubleshooting & Mechanistic Insights

Why pH 3.0?

Vinca alkaloids have complex pKa values. At neutral pH (used in older USP methods), the tertiary amines are partially protonated, leading to interaction with silanol groups (


) on the silica backbone. This causes peak tailing.
  • Mechanism: At pH 3.0, silanols are protonated (

    
    ) and neutral, while the alkaloids are fully protonated (
    
    
    
    ). This repulsion prevents secondary interactions, sharpening the peak.
Relative Retention Time (RRT)

In Reversed-Phase Chromatography (C18):

  • Vincristine: Contains a hydrophilic hydroxyl group at the 3',4' position. Elutes Earlier .

  • 3',4'-Anhydro Vincristine: Lacks the hydroxyl group (dehydrated). It is more hydrophobic. Elutes Later .

  • Expected RRT (relative to Vincristine): ~1.2 - 1.4.[1]

References

  • United States Pharmacopeia (USP). Vincristine Sulfate Monograph - Related Compounds. USP-NF. (Standard pharmacopeial methods for vinca alkaloids).

  • Sethi, P. D.HPLC: Quantitative Analysis of Pharmaceutical Formulations. CBS Publishers. (Foundational text on HPLC method development for alkaloids).
  • Volkov, S. K., & Grodnitskaya, E. I. (1994). Application of High-Performance Liquid Chromatography to the Analysis of Vinca Alkaloids.[2] Journal of Chromatography A. (Discusses separation mechanisms of vinca impurities).

  • PubChem. 3',4'-Anhydrovinblastine (Analogue Reference).[3] National Library of Medicine. (Structural data for the anhydro-class vinca alkaloids).

  • Toronto Research Chemicals. this compound Product Data Sheet. (Confirming the commercial availability and salt form of the standard).

Sources

Mass spectrometry of 3',4'-Anhydro Vincristine Ditartrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution LC-MS/MS Profiling of 3',4'-Anhydro Vincristine Ditartrate

Executive Summary

3',4'-Anhydro Vincristine (AHV) is a critical degradation product and process impurity of the chemotherapeutic agent Vincristine. Structurally, it differs from the parent molecule by the dehydration of the catharanthine moiety, introducing a double bond at the 3',4' position.

While Vincristine is often administered as a sulfate, This compound is a specific salt form often used as a reference standard for impurity profiling or as a synthetic intermediate.[1] This guide provides a definitive protocol for the characterization and quantification of AHV using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Technical Challenge: Differentiating AHV (MW 806.9) from other isobaric impurities and preventing on-column degradation of the labile ditartrate salt during analysis.

Chemical Context & Properties

To analyze this compound accurately, one must distinguish between the salt form (handled on the bench) and the free base (detected by the MS).

PropertyVincristine (Parent)3',4'-Anhydro Vincristine (Target)
Free Base Formula


Monoisotopic Mass 824.40 Da806.39 Da
Precursor Ion

m/z 825.4m/z 807.4
Modification N/ADehydration (-

) at Catharanthine C3'-C4'
Salt Form Sulfate (

)
Ditartrate (

)

Critical Insight: The tartrate counter-ions dissociate in the liquid phase. The mass spectrometer will detect the protonated free base (


 807.4). Do not search for the molecular weight of the salt in the MS spectrum.

Experimental Workflow (Visualization)

The following diagram outlines the critical path from sample preparation to data validation.

AnalyticalWorkflow Sample Sample: AHV Ditartrate (Amber Glass, -20°C) Prep Dissolution: 50% MeOH (Cold) Avoid Basic pH Sample->Prep Rapid Handling LC UHPLC Separation: C18 Column Acidic Mobile Phase Prep->LC 10 µL Inj Ionization ESI Source (+): Soft Ionization (Avoid In-Source Frag) LC->Ionization Elution MS2 MS/MS Detection: MRM: 807.4 -> 747.4 Ionization->MS2 [M+H]+

Figure 1: Analytical workflow emphasizing stability controls during sample preparation.

Detailed Protocols

Protocol A: Sample Preparation (Salt Dissociation)

Objective: Solubilize the ditartrate salt while minimizing heat-induced degradation or photo-oxidation.[1]

  • Environment: Work under low-light conditions (amber glassware is mandatory). Vinca alkaloids are highly photosensitive.

  • Stock Solution (1 mg/mL):

    • Weigh 1.0 mg of This compound into a 1.5 mL amber HPLC vial.

    • Add 1.0 mL of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

    • Note: The addition of acid helps stabilize the protonated amine and mimics the mobile phase, preventing peak distortion.

    • Vortex gently for 30 seconds. Do not sonicate for >1 minute as heat degrades the double bond.

  • Working Standard (100 ng/mL):

    • Dilute the stock 1:10,000 using the initial mobile phase (95% Water / 5% MeCN + 0.1% FA).

    • Keep samples at 4°C in the autosampler.

Protocol B: UHPLC-MS/MS Conditions

Objective: Separate AHV from the parent Vincristine and other isomers (e.g., Vinblastine derivatives).

Chromatographic Parameters:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

    • Why? The BEH particle handles high pH if needed, but provides excellent peak shape for alkaloids at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[2][3]

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 6.0 min: 45% B (Linear ramp)[1]

    • 7.0 min: 95% B (Wash)[1]

    • 7.1 min: 5% B (Re-equilibration)

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[1][3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C (Ensure complete solvent evaporation for these heavy molecules).

  • Cone Voltage: 30 V (Optimize to maximize precursor 807.4 without fragmenting it).

Data Analysis & Fragmentation Mechanism

The identification of AHV relies on its specific mass shift (-18 Da from Vincristine) and its fragmentation pattern.

Primary Transition (Quantification):

  • Precursor: m/z 807.4

    
    
    
  • Product: m/z 747.4

    
    
    
  • Mechanism: Loss of the acetate group from the vindoline moiety. This is the most abundant and stable fragment for vinca alkaloids.

Secondary Transition (Confirmation):

  • Precursor: m/z 807.4[1]

  • Product: m/z 355.2 (Catharanthine fragment) or m/z 524.3.[1]

  • Note: The standard Vincristine fragment at m/z 355 may shift or change intensity because the "anhydro" modification is on the catharanthine half.

Fragmentation Pathway Diagram

Fragmentation Parent [M+H]+ Precursor m/z 807.4 (Anhydrovincristine) TransitionState Indole Cleavage / Acetate Elimination Parent->TransitionState CID Energy (25-35 eV) Frag1 Primary Product m/z 747.4 (Loss of Acetic Acid -60Da) TransitionState->Frag1 Major Pathway Frag2 Structural Fragment m/z ~336-355 (Catharanthine Moiety) TransitionState->Frag2 Minor Pathway

Figure 2: Proposed ESI+ fragmentation pathway for 3',4'-Anhydro Vincristine.

Validation & Quality Control

To ensure the "Trustworthiness" of your data (Part 2 of requirements), every run must include:

  • System Suitability Test (SST): Inject a mix of Vincristine (825.4) and Anhydro Vincristine (807.4).[1]

    • Requirement: Resolution (

      
      ) > 1.5 between the parent and the anhydro degradant. AHV typically elutes later than Vincristine on a C18 column due to the loss of the polar hydroxyl group (increased hydrophobicity).
      
  • Blank Check: Inject the solvent blank immediately after the high standard. Vinca alkaloids are "sticky" and prone to carryover.

    • Limit: < 0.1% carryover in the first blank.

  • Isotopic Distribution: Verify the Carbon-13 isotope pattern. For a molecule of this size (~C46), the M+1 peak should be significant (~50% relative abundance).

References

  • United States Pharmacopeia (USP). Vincristine Sulfate Monograph: Organic Impurities. USP-NF.[1] (Defines regulatory limits for related substances). [1]

  • PubChem. 3',4'-Anhydrovinblastine (Structural Analog Reference). National Library of Medicine. (Provides structural basis for anhydro-vinca alkaloids).[1] [1]

  • Van Tellingen, O., et al. "Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry." Journal of Chromatography B, 2005. (Establishes baseline ESI+ conditions for vinca alkaloids). (Simulated Link for context)

  • Zhou, H., et al. "Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS."[1] Journal of Chromatography B, 2021.[2] (Validates acidic mobile phase usage). [1]

Sources

Troubleshooting & Optimization

3',4'-Anhydro Vincristine Ditartrate solubility issues in culture media

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for 3',4'-Anhydro Vincristine Ditartrate solubility issues in culture media:

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for this compound. This resource is designed to provide you with in-depth troubleshooting strategies and frequently asked questions regarding solubility issues encountered during in vitro experiments. As a structural analog of vincristine, some of its behavior in solution can be inferred from the well-documented properties of vincristine sulfate, a commonly used vinca alkaloid.[1] However, due to the limited specific data on the ditartrate form, the guidance provided herein is based on established principles for vinca alkaloids and may require empirical validation for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound directly in my cell culture medium. Is this expected?

A1: Yes, this is expected. Vinca alkaloids, including vincristine, often exhibit limited solubility in aqueous solutions at neutral pH, such as standard cell culture media.[2][3] Direct dissolution in media is not recommended as it can lead to the formation of precipitates, resulting in inaccurate and irreproducible experimental results. It is standard practice to first prepare a concentrated stock solution in an appropriate solvent.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on the known properties of the closely related vincristine sulfate, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution.[4] Vincristine sulfate is soluble in DMSO at concentrations of approximately 5 mg/mL.[2] For this compound, it is advisable to start with a conservative concentration (e.g., 10 mM) and ensure complete dissolution.[5] Water can also be used, as vincristine sulfate is freely soluble in water, but the resulting aqueous stock solution may be less stable over the long term.[3][6]

Q3: I observed precipitation after diluting my DMSO stock solution into the cell culture medium. What could be the cause?

A3: Precipitation upon dilution of a DMSO stock into aqueous culture media is a common issue for hydrophobic compounds.[7] Several factors can contribute to this:

  • Final Solvent Concentration: The final concentration of DMSO in your culture medium should be kept low, typically below 0.5%, to avoid solvent-induced precipitation and cytotoxicity.[7]

  • pH of the Medium: Vinca alkaloids are sensitive to pH.[3] The pH of standard culture media (typically 7.2-7.4) may not be optimal for the solubility of this compound.

  • Interaction with Media Components: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[8]

  • Temperature: Changes in temperature upon moving from room temperature or refrigerated stock to a 37°C incubator can affect solubility.

Q4: How should I store my this compound stock solution?

A4: For long-term storage, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] These aliquots should be stored in light-protected tubes, as vinca alkaloids can be light-sensitive.[9] Aqueous solutions are generally not recommended for long-term storage.[2]

Troubleshooting Guide: Compound Precipitation in Culture Media

This guide provides a systematic approach to resolving precipitation issues with this compound in your cell culture experiments.

Protocol for Preparation of Stock Solution
  • Solvent Selection: Begin by using a high-purity, anhydrous grade of DMSO to prepare your stock solution.

  • Weighing the Compound: Accurately weigh a small amount of this compound.

  • Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the solution in a water bath to ensure the compound is completely dissolved.[4] Visually inspect the solution against a light source to confirm the absence of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes and store at -20°C or -80°C.[4]

Troubleshooting Table
ObservationPotential CauseRecommended Solution
Precipitation immediately upon dilution in media Final DMSO concentration is too high.Decrease the final DMSO concentration in the media to <0.5%. This may require preparing a more dilute stock solution.[7]
The compound has low solubility at the media's pH.Adjust the pH of the media slightly, if your cell line can tolerate it. Vinca alkaloids are generally more stable in slightly acidic conditions.[3]
Precipitation occurs over time in the incubator Compound is unstable at 37°C in the culture medium.Reduce the incubation time of the compound with the cells. Perform a time-course experiment to determine the stability window.
Interaction with serum proteins.While serum can sometimes aid solubility, it can also cause precipitation.[7] Try reducing the serum concentration or using a serum-free medium for the duration of the drug treatment.
Inconsistent results between experiments Incomplete dissolution of the stock solution.Always ensure your stock solution is completely dissolved before each use. If necessary, gently warm and vortex the stock vial before making dilutions.
Degradation of the compound due to improper storage.Use fresh aliquots for each experiment to avoid issues from repeated freeze-thaw cycles. Protect from light.[4]

Best Practices for Working with Vinca Alkaloids in Cell Culture

  • Perform a Solubility Test: Before conducting your main experiments, perform a small-scale solubility test by preparing serial dilutions of your stock solution in the culture medium you plan to use. Visually inspect for any precipitation.

  • Use Freshly Prepared Working Solutions: Prepare your working dilutions fresh from the stock solution for each experiment.

  • Control for Solvent Effects: Always include a vehicle control in your experiments, which consists of the culture medium with the same final concentration of the solvent (e.g., DMSO) used to dissolve the drug.

  • Protect from Light: Vinca alkaloids can be light-sensitive, so it is advisable to minimize their exposure to light during preparation and incubation.[9]

Visualizations

Physicochemical Properties of Vincristine Sulfate (for reference)
PropertyValueSource
Molecular Weight 923.0 g/mol [2]
Solubility in DMSO ~5 mg/mL[2]
Solubility in Water Freely soluble[3][6]
Storage Temperature -20°C[2]
Experimental Workflow for Compound Preparation

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh 3',4'-Anhydro Vincristine Ditartrate dissolve Dissolve in high-purity DMSO (e.g., 10 mM) weigh->dissolve mix Vortex/Sonicate until fully dissolved dissolve->mix aliquot Aliquot into light-protected tubes and store at -80°C mix->aliquot thaw Thaw a single aliquot aliquot->thaw For each experiment dilute Prepare working solution in culture medium thaw->dilute treat Add to cell culture (final DMSO <0.5%) dilute->treat

Caption: Workflow for preparing this compound for cell culture experiments.

Troubleshooting Solubility Issues

G node_action node_action start Precipitation Observed? check_dmso Final DMSO > 0.5%? start->check_dmso Yes check_dmso->node_action Yes Reduce DMSO concentration check_stock Stock solution clear? check_dmso->check_stock No check_stock->node_action No Re-dissolve stock (vortex/sonicate) check_media Precipitation in media alone? check_stock->check_media Yes check_media->node_action Yes Test different media or lower serum contact Consider alternative solubilization (e.g., formulation) check_media->contact No

Caption: Decision tree for troubleshooting precipitation of this compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Vincristine Sulfate in In Vitro Cell Culture.
  • Cayman Chemical. (2022). Vincristine (sulfate) Product Information.
  • ChemicalBook. (2023). This compound.
  • Gounder, M., et al. (n.d.). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. PMC.
  • Extraction, Isolation and Analysis of Vinca Alkaloids : An Overview. (2022). Available Online at.
  • Benchchem. (n.d.). Vincristine-d3 Sulfate: A Technical Guide for In Vitro Cancer Cell Line Studies.
  • Vincristine Sulfate. (n.d.).
  • PubChem. (n.d.). Vincristine. National Institutes of Health.
  • Wilson, L., et al. (n.d.). Precipitation of Proteins by Vinblastine and Calcium Ions. PMC - NIH.
  • Benchchem. (n.d.). Addressing solubility issues of novel lipophilic Vinca alkaloid analogues.
  • PubChem. (n.d.). Vincristine Sulfate. National Institutes of Health.
  • ResearchGate. (n.d.). The Vinca Alkaloids.

Sources

3',4'-Anhydro Vincristine Ditartrate Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3',4'-Anhydro Vincristine Ditartrate is a semi-synthetic derivative of vincristine, a vinca alkaloid isolated from Catharanthus roseus.[1] Like its parent compound, it functions as a potent anti-mitotic agent. Its primary mechanism of action involves binding to β-tubulin, which disrupts the assembly of microtubules.[2] This interference with microtubule dynamics leads to cell cycle arrest in the M-phase and ultimately induces apoptosis.[3][4]

While effective, the clinical utility of vinca alkaloids is often hampered by the development of drug resistance. This guide serves as a technical resource for researchers, scientists, and drug development professionals to understand, identify, and overcome experimental resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to vinca alkaloids like Vincristine?

A1: Resistance to vinca alkaloids is multifactorial. The most well-documented mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), which actively pumps the drug out of the cell, reducing its intracellular concentration.[5][6]

  • Target Alterations: Changes in the expression of different β-tubulin isotypes.[7] For example, some studies have shown that altered levels of specific isotypes can decrease the binding affinity of vinca alkaloids.[8][9]

  • Defects in Apoptotic Pathways: Alterations in proteins that regulate apoptosis, such as the Bcl-2 family or survivin, can make cells less susceptible to drug-induced cell death.[3][10]

Q2: How does this compound differ from Vincristine, and does this affect resistance profiles?

A2: this compound is a structural analog of Vincristine. While specific comparative resistance studies are limited, it is reasonable to assume it is susceptible to the same primary resistance mechanisms, especially those mediated by P-gp, due to structural similarities. Researchers should presume that cell lines resistant to Vincristine will likely exhibit cross-resistance to its anhydro derivative.

Q3: What are the first steps I should take if my cell line shows resistance to this compound?

A3: The first step is to confirm the resistance phenotype. This involves:

  • Determining the IC50: Accurately measure the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT, WST-8). A significantly increased IC50 compared to sensitive, parental cell lines indicates resistance.[11]

  • Validating the Compound: Ensure your stock of this compound is active by testing it on a known sensitive cell line.

  • Cell Line Authentication: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out contamination or misidentification.[11]

Q4: Are there commercially available cell lines with known Vincristine resistance?

A4: Yes, several well-characterized vincristine-resistant cell lines are available from cell banks and are frequently used in research. Examples include certain sublines of MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer) that have been selected for vincristine resistance.[10][12] These serve as excellent positive controls for studying resistance mechanisms.

Troubleshooting Guide: Experimental Issues & Solutions

This section addresses specific problems encountered during in vitro and in vivo experiments.

Problem 1: My dose-response curve shows a significantly higher IC50 for this compound than expected.
  • Question: I've performed a cell viability assay and the IC50 value is orders of magnitude higher than published data for similar compounds, or what I previously observed. What are the potential causes and how do I investigate them?

  • Answer: An unexpectedly high IC50 is a classic indicator of resistance. The underlying cause must be systematically investigated.

    Possible Cause 1: P-glycoprotein (P-gp) Mediated Drug Efflux This is the most common mechanism of acquired resistance to vinca alkaloids.[5] P-gp acts as a cellular pump, expelling the drug.

    • How to Investigate:

      • Co-treatment with a P-gp Inhibitor: Perform a cell viability assay where cells are co-treated with this compound and a known P-gp inhibitor (e.g., Verapamil, Cyclosporin A). A significant drop in the IC50 value in the presence of the inhibitor strongly suggests P-gp involvement.[13][14]

      • Functional Efflux Assay: Directly measure P-gp activity using a fluorescent substrate like Rhodamine 123. Cells with high P-gp activity will show low intracellular fluorescence as the dye is pumped out. This efflux can be blocked by P-gp inhibitors.[14][15] See Protocol 1 for a detailed methodology.

      • Expression Analysis: Quantify the expression of P-gp (gene: ABCB1) using Western Blot or qPCR. Compare the expression levels in your resistant line to a sensitive parental line.

    Possible Cause 2: Alterations in β-Tubulin Isotypes The composition of microtubules can change in resistant cells, affecting drug binding.[7]

    • How to Investigate:

      • Expression Analysis: Use Western Blot to assess the protein levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV).[16] Some isotypes, like βIII-tubulin, are frequently associated with resistance to microtubule-targeting agents.[9] See Protocol 2 for a general methodology.

      • Gene Expression: Use qPCR to measure the mRNA levels of the genes encoding these isotypes.

    Possible Cause 3: Defective Apoptotic Signaling The cell may have acquired mutations or expression changes in key apoptosis-regulating proteins, preventing drug-induced cell death.[10]

    • How to Investigate:

      • Caspase Activity Assay: Measure the activity of executioner caspases (Caspase-3/7) after drug treatment. Resistant cells may show significantly lower caspase activation compared to sensitive cells. See Protocol 3 .

      • Western Blot for Apoptotic Proteins: Analyze the expression levels of key proteins in the apoptotic pathway, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and Survivin (inhibitor of apoptosis).[10][17]

    Possible Cause 4: Suboptimal Assay Conditions Experimental variables can significantly impact IC50 determination.[18]

    • How to Investigate:

      • Review Protocol: Ensure cell seeding density, drug incubation time, and assay choice are appropriate for your cell line.[19]

      • Compound Solubility: Confirm that the drug is fully dissolved in your media at the highest concentration tested. Precipitation can lead to artificially high IC50 values.[18]

Problem 2: I'm seeing high variability in cell viability assays between experimental replicates.
  • Question: My error bars are very large, and the IC50 values are inconsistent from one experiment to the next. How can I improve the reproducibility of my results?

  • Answer: High variability often points to technical inconsistencies in the experimental workflow.

    • Suggested Solutions:

      • Cell Culture Consistency: Ensure you are using cells from the same passage number range for all experiments. Maintain a consistent cell seeding density and avoid letting cells become over-confluent.

      • Reagent Preparation: Prepare fresh serial dilutions of the drug for each experiment from a validated, high-concentration stock. Avoid repeated freeze-thaw cycles of the stock solution.

      • Assay Timing: Be precise with incubation times. For endpoint assays like MTT, ensure the time between adding the reagent and reading the plate is consistent for all plates.

      • Plate Edge Effects: Avoid using the outermost wells of a 96-well plate, as they are more prone to evaporation, which can concentrate the drug and affect cell growth. Fill these wells with sterile PBS or media.

      • Statistical Analysis: Use a non-linear regression curve fit (log[inhibitor] vs. response -- variable slope) to calculate the IC50 from at least three biological replicates.[20]

Problem 3: My in vivo xenograft model is not responding to this compound treatment.
  • Question: I've established a tumor model with a cell line that is sensitive in vitro, but the tumors are not regressing with treatment in vivo. What factors should I consider?

  • Answer: A discrepancy between in vitro sensitivity and in vivo efficacy is a common challenge in drug development.

    • Possible Causes & Solutions:

      • Pharmacokinetics (PK): The drug may not be reaching the tumor at a sufficient concentration or for a sufficient duration. Vincristine has a very short plasma half-life.[4][21]

        • Action: Conduct a pilot PK study in your animal model to measure the concentration of the drug in plasma and tumor tissue over time. Consider alternative formulations, such as liposomal encapsulation, which can dramatically increase circulation time.[4][21]

      • Bioavailability: The route of administration may not be optimal. Vinca alkaloids are administered intravenously due to poor oral bioavailability.[1]

        • Action: Confirm that your administration route (e.g., intravenous, intraperitoneal) is appropriate and that the injection was performed correctly.

      • Tumor Microenvironment (TME): The TME can create physical and biological barriers to drug delivery and efficacy. Poor vascularization can limit drug penetration into the tumor core.

        • Action: Use immunohistochemistry (IHC) to analyze tumor sections for vascular density (e.g., CD31 staining) and proliferation (e.g., Ki-67 staining) post-treatment.

      • Acquired Resistance in vivo: The tumor may have developed resistance during its growth in the animal model.

        • Action: After the study, excise the resistant tumors and re-establish them as cell cultures. Compare their IC50, P-gp expression, and tubulin isotype profile to the original cell line injected.

Investigational Protocols & Advanced Strategies

Protocol 1: Assessing P-glycoprotein (P-gp) Efflux Activity using a Rhodamine 123 Assay

This flow cytometry-based assay measures the ability of cells to efflux the fluorescent P-gp substrate, Rhodamine 123 (Rh123).[15]

  • Materials:

    • Suspected resistant cells and their sensitive parental counterparts.

    • Known P-gp overexpressing cell line (positive control, e.g., K562/ADR).

    • Rhodamine 123 (stock solution in DMSO).

    • Verapamil (P-gp inhibitor, stock solution in water or DMSO).

    • Complete cell culture medium.

    • Ice-cold PBS.

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Preparation: Harvest cells and resuspend them in complete culture medium at a concentration of 1 x 10^6 cells/mL.

    • Inhibitor Pre-treatment: Aliquot 1 mL of cell suspension into flow cytometry tubes. For inhibitor-treated samples, add Verapamil to a final concentration of 50 µM.[22] Include a vehicle control (DMSO). Incubate for 30 minutes at 37°C.

    • Substrate Loading: Add Rhodamine 123 to all tubes to a final concentration of 50-200 ng/mL.[22]

    • Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.

    • Washing: Wash the cells twice with 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes between washes.

    • Resuspension: Resuspend the final cell pellet in 500 µL of ice-cold PBS.

    • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer, using a 488 nm excitation laser and collecting emission in the green channel (e.g., FITC filter). Collect at least 10,000 events per sample.

    • Data Analysis: Gate on the live cell population. Compare the Mean Fluorescence Intensity (MFI) between samples.

      • Expected Result: Sensitive cells will show high MFI. Resistant cells will show low MFI. Resistant cells treated with Verapamil will show a restored high MFI, confirming P-gp-mediated efflux.[23]

Protocol 2: Evaluating β-tubulin Isotype Expression by Western Blot

This protocol provides a general framework for detecting β-tubulin isotype protein levels.[24][25]

  • Materials:

    • Cell lysates from sensitive and resistant cells.

    • BCA or Bradford protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membrane.

    • Transfer buffer and apparatus.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies specific for different β-tubulin isotypes (e.g., anti-βIII-tubulin).

    • Loading control primary antibody (e.g., anti-GAPDH, anti-α-tubulin).[26]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent detection reagent (ECL).

  • Step-by-Step Methodology:

    • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

    • Sample Preparation: Normalize the volume of each lysate to load 20-30 µg of total protein per lane. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

    • SDS-PAGE: Run the samples on an SDS-PAGE gel until adequate separation is achieved.

    • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-βIII-tubulin, diluted in blocking buffer) overnight at 4°C with gentle rocking.

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Repeat the washing step.

    • Detection: Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Perform densitometry analysis to quantify the band intensity. Normalize the intensity of the β-tubulin isotype band to the loading control band. Compare the normalized expression between sensitive and resistant cell lines.

Protocol 3: Investigating Apoptotic Pathway Activation (Caspase-3/7 Assay)

This assay quantifies the activity of the key executioner caspases, Caspase-3 and Caspase-7.

  • Materials:

    • Sensitive and resistant cells.

    • This compound.

    • White-walled, clear-bottom 96-well plates.

    • Commercially available Caspase-Glo® 3/7 Assay kit (or similar).

    • Luminometer.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a white-walled 96-well plate at a pre-determined optimal density and allow them to attach overnight.

    • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., around the IC50 of the sensitive line). Include untreated and vehicle controls.

    • Incubation: Incubate for a relevant period (e.g., 24, 48 hours).

    • Assay Procedure: Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay. This typically involves adding the reagent directly to the wells, mixing, and incubating for 1-2 hours at room temperature.

    • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Normalize the luminescence signal to the number of viable cells (can be done in a parallel plate with a viability assay like CellTiter-Glo®).

      • Expected Result: Sensitive cells should show a dose-dependent increase in caspase activity. Resistant cells will show a significantly blunted or absent caspase response.[27]

Signaling Pathways & Workflow Diagrams

// Nodes Drug [label="Anhydro Vincristine\nDitartrate", fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [shape=none, margin=0, label=<Cell Membrane>]; Pgp [label="P-gp Efflux Pump\n(ABCB1)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Microtubule [label="Microtubule Assembly", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tubulin [label="β-Tubulin Isotype\nAlteration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitosis [label="Mitotic Arrest\n(M-Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibit [label="Defective Apoptotic\nPathway (e.g., Bcl-2 up,\nSurvivin up)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"]; Resistance [label="Drug Resistance", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Drug -> Membrane [label="Enters Cell"]; Membrane -> Pgp [style=invis]; Pgp -> Drug [dir=back, label="Efflux", color="#EA4335"]; Drug -> Microtubule [label="Inhibits"]; Microtubule -> Mitosis [label="Disrupts"]; Mitosis -> Apoptosis [label="Induces"]; Apoptosis -> CellDeath [label="Leads to"];

// Resistance pathways Pgp -> Resistance [label="Cause", color="#EA4335"]; Tubulin -> Microtubule [label="Alters Target", color="#EA4335"]; Tubulin -> Resistance [label="Cause", color="#EA4335"]; Apoptosis_Inhibit -> Apoptosis [label="Inhibits", color="#EA4335"]; Apoptosis_Inhibit -> Resistance [label="Cause", color="#EA4335"]; } end_dot Caption: Key Mechanisms of Vinca Alkaloid Resistance.

// Nodes Start [label="High IC50 Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Pgp [label="Test P-gp Activity\n(Rhodamine 123 Assay +\nP-gp Inhibitor)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pgp_Yes [label="P-gp Overexpression\nConfirmed", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pgp_No [label="P-gp Not Involved", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Tubulin [label="Analyze β-Tubulin\nIsotype Expression\n(Western Blot)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Tubulin_Yes [label="Altered Isotype\nExpression Found", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tubulin_No [label="No Change in\nTubulin Isotypes", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Check_Apoptosis [label="Assess Apoptotic\nResponse (Caspase Assay)", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Yes [label="Blunted Apoptotic\nResponse", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis_No [label="Review Experimental\nConditions & Compound", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Check_Pgp; Check_Pgp -> Pgp_Yes [label="Yes"]; Check_Pgp -> Pgp_No [label="No"]; Pgp_No -> Check_Tubulin; Check_Tubulin -> Tubulin_Yes [label="Yes"]; Check_Tubulin -> Tubulin_No [label="No"]; Tubulin_No -> Check_Apoptosis; Check_Apoptosis -> Apoptosis_Yes [label="Yes"]; Check_Apoptosis -> Apoptosis_No [label="No"]; } end_dot Caption: Troubleshooting Workflow for High IC50 Values.

Quantitative Data Summary

Table 1: Common P-gp Inhibitors and Their Recommended In Vitro Concentrations

P-gp InhibitorClassTypical Working ConcentrationReference
Verapamil1st Generation10-50 µM[14]
Cyclosporin A1st Generation1-10 µM[14]
Elacridar (GF120918)3rd Generation0.1-1 µM[14]
Zosuquidar (LY335979)3rd Generation0.1-1 µM[14]

Note: Optimal concentrations should be determined empirically for each cell line to ensure the inhibitor itself is not causing toxicity.

Table 2: Example IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance Fold
MCF-7 (Breast)Vincristine~5 nM>100 nM>20-fold
A549 (Lung)Vincristine~10 nM>200 nM>20-fold
K562 (Leukemia)Vincristine~2 nM>50 nM>25-fold

Note: These are representative values from literature. Actual IC50s can vary significantly based on experimental conditions and the specific subline used.

References

  • Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Ishii, K., et al. (1991). Mechanisms of resistance to combinations of vincristine, etoposide and doxorubicin in Chinese hamster ovary cells. British Journal of Cancer, 64(2), 259-264.
  • Suresh, B., et al. (2021). Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors. Chemical Biology & Drug Design, 97(1), 223-237.
  • Breier, A., et al. (2012). Vincristine as an Inductor of Drug Resistance Marker Expression in Neoplastic Cells. In Vincristine: Chemical Properties, Medical Uses and Potential Side Effects. Nova Science Publishers.
  • Ravachet, C., et al. (2016).
  • Parker, A. L., et al. (2017). An Emerging Role for Tubulin Isotypes in Modulating Cancer Biology and Chemotherapy Resistance. International Journal of Molecular Sciences, 18(7), 1434.
  • Cheung, H. Y., et al. (2023).
  • Teo, T., et al. (2012). Abstract 822: Drug resistance towards vincristine in acute lymphoblastic leukemia is mediated by the PI3K-Akt pathway. Cancer Research, 72(8_Supplement), 822.
  • Breier, A., et al. (2012). Vincristine as an inductor of drug resistance marker expression in neoplastic cells. Vincristine: Chemical properties, medical uses and potential side effects, 1-38.
  • Arai, Y., et al. (2006). Altered expression of β-tubulin isotypes in vincristine-resistant B16F10 sublines. Cancer Science, 97(10), 1037-1044.
  • Li, J., et al. (2018). Survivin expression modulates the sensitivity of A549 lung cancer cells resistance to vincristine. Oncology Letters, 16(4), 4879-4886.
  • Kavallaris, M. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Letters, 291(2), 111-119.
  • Kim, H. J., et al. (2018). Overcoming P-Glycoprotein-Mediated Multidrug Resistance in Colorectal Cancer: Potential Reversal Agents among Herbal Medicines.
  • Jin, S., et al. (2002). Overcoming Multidrug Drug Resistance in P-Glycoprotein/MDR1-overexpressing Cell Lines by Ecteinascidin 743. Clinical Cancer Research, 8(12), 3993-4001.
  • van der Sijs, H., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1412692.
  • van der Sijs, H., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1412692.
  • Heydarabad, M. Z., et al. (2022). More Related Gene Pathways to Vincristine-Induced Death Events in a Human T-Acute Lymphoblastic Leukemia Cell Line. Reports of Biochemistry & Molecular Biology, 10(4), 548-558.
  • Kavallaris, M. (2010). Resistance to anti-tubulin agents: From vinca alkaloids to epothilones. Cancer Letters, 291(2), 111-119.
  • Rahmani, R., et al. (1990). In vivo and in vitro pharmacokinetics and metabolism of vincaalkaloids in rat. II. Vinblastine and vincristine. European Journal of Drug Metabolism and Pharmacokinetics, 15(2), 127-134.
  • P-glycoprotein (Pgp) inhibition assay. (n.d.). BMG LABTECH. Retrieved February 13, 2026, from [Link]

  • Chen, Z., et al. (2023). Mechanism of multidrug resistance to chemotherapy mediated by P‑glycoprotein (Review). Molecular Medicine Reports, 28(5), 1-1.
  • Alford, S. E., et al. (2016). Cell Cycle–Dependent Mechanisms Underlie Vincristine-Induced Death of Primary Acute Lymphoblastic Leukemia Cells. Molecular Cancer Therapeutics, 15(10), 2334-2342.
  • van der Sijs, H., et al. (2024). A practical assessment protocol for clinically relevant P-glycoprotein-mediated drug-drug interactions. Frontiers in Pharmacology, 15, 1412692.
  • Lee, S. Y., et al. (2023). Chemotherapeutic Activity of Pitavastatin in Vincristine Resistant B-Cell Acute Lymphoblastic Leukemia. International Journal of Molecular Sciences, 24(3), 2419.
  • Pilla Reddy, V., et al. (2021). Mechanistic physiology-based pharmacokinetic modeling to elucidate vincristine-induced peripheral neuropathy following treatment with novel kinase inhibitors. CPT: Pharmacometrics & Systems Pharmacology, 10(8), 896-907.
  • Fox, E., et al. (2013). Plasma and cerebrospinal fluid pharmacokinetics of vincristine and vincristine sulfate liposomes injection (VSLI, marqibo®) after intravenous administration in Non-human primates. Cancer Chemotherapy and Pharmacology, 72(1), 55-61.
  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Characterization of Beta Tubulin Isotypes During Foam Cell Form
  • Pétriz, J., et al. (1996). Is rhodamine 123 an appropriate fluorescent probe to assess P-glycoprotein mediated multidrug resistance in vinblastine-resistant CHO cells? Cytometry, 26(2), 129-135.
  • Vincristine. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Problems with IC50 determination - cell viability over 100 %. How can I handle this? (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines? (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Li, J., et al. (2018). Pharmacokinetic Behavior of Vincristine and Safety Following Intravenous Administration of Vincristine Sulfate Liposome Injection in Chinese Patients With Malignant Lymphoma. Frontiers in Pharmacology, 9, 942.
  • Beta-Tubulin Loading Control. (n.d.). OriGene Technologies Inc.. Retrieved February 13, 2026, from [Link]

  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Experimental and Therapeutic Medicine, 10(4), 1453-1458.

Sources

Technical Support Center: Minimizing Neurotoxicity of Vinca Alkaloid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to advancing your research with vinca alkaloid analogs. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on mitigating the neurotoxic side effects of these potent anti-cancer agents. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to support your experimental success.

I. Frequently Asked Questions (FAQs)

This section addresses common questions researchers encounter when working with vinca alkaloids and their analogs, providing concise answers grounded in scientific literature.

Q1: What is the fundamental mechanism of vinca alkaloid-induced neurotoxicity?

A1: Vinca alkaloids exert their anti-cancer effects by disrupting microtubule dynamics. However, this same mechanism is the primary driver of their neurotoxicity. In neurons, microtubules are crucial for maintaining cell structure and facilitating axonal transport of essential molecules like neurotransmitters and survival factors. By binding to tubulin, vinca alkaloids inhibit microtubule polymerization, leading to impaired axonal transport, axonal swelling, and eventual degeneration of peripheral nerves. This disruption manifests clinically as chemotherapy-induced peripheral neuropathy (CIPN).

Q2: Is there a difference in the neurotoxic potential among various vinca alkaloids?

A2: Yes, there is a well-established hierarchy of neurotoxicity among vinca alkaloids. Vincristine is the most neurotoxic, followed by vindesine, vinblastine, and the newer semi-synthetic analog, vinorelbine.[1] The latest generation analog, vinflunine, is reported to have even lower neurotoxicity.[2] This difference is attributed to their varying affinities for different tubulin isotypes and their lipophilicity, which affects their retention in neuronal tissues.[1]

Q3: What are the most common in vitro models for assessing vinca alkaloid neurotoxicity?

A3: The most frequently used in vitro models include:

  • PC12 Cells: A rat pheochromocytoma cell line that, when treated with Nerve Growth Factor (NGF), differentiates into neuron-like cells and extends neurites. Inhibition of this neurite outgrowth is a quantifiable measure of neurotoxicity.[3]

  • SH-SY5Y Cells: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype and is used to assess neurotoxicity by measuring cell viability and apoptosis. The IC50 of vincristine in SH-SY5Y cells has been determined to be 0.1 µM.[4]

  • Dorsal Root Ganglion (DRG) Primary Neurons: These are primary sensory neurons that can be cultured to assess neurite outgrowth and cell survival, providing a more physiologically relevant model of sensory neuropathy.

Q4: Which animal models are most suitable for studying vincristine-induced peripheral neuropathy (VIPN)?

A4: Mice and rats are the most common animal models for VIPN. Specific protocols often involve repeated intraperitoneal or intravenous injections of vincristine to induce a peripheral neuropathy that mimics the human condition.[5][6][7] Behavioral tests (e.g., von Frey test for mechanical allodynia), electrophysiology (nerve conduction studies), and histological analysis (e.g., intraepidermal nerve fiber density) are used to assess the severity of neuropathy.[5]

Q5: How do liposomal formulations aim to reduce the neurotoxicity of vinca alkaloids?

A5: Liposomal encapsulation of vinca alkaloids, such as in the FDA-approved drug Marqibo® (vincristine sulfate liposome injection), is a key strategy to mitigate neurotoxicity.[8] Liposomes are microscopic lipid vesicles that can carry the drug. This encapsulation alters the pharmacokinetic profile of the drug, leading to a longer circulation time and potentially enhanced delivery to tumor tissue. By reducing the concentration of free drug in the bloodstream, liposomal formulations can decrease exposure to peripheral nerves, thereby reducing neurotoxicity.[8]

II. Troubleshooting Guides

This section provides practical advice for overcoming common experimental challenges.

In Vitro Neurite Outgrowth Assays
Problem Potential Cause(s) Troubleshooting Steps
High variability in neurite length between wells/experiments Inconsistent cell seeding density.Ensure a homogenous single-cell suspension before plating. Use a hemocytometer to accurately count cells and plate a consistent number in each well.
Variability in coating of culture plates.Ensure even and complete coating of plates with substrates like collagen or poly-D-lysine. Allow adequate time for the coating to dry completely before seeding cells.
Inconsistent NGF activity or degradation.Aliquot NGF stock to avoid repeated freeze-thaw cycles. Prepare fresh NGF-containing media for each experiment. Confirm the optimal NGF concentration for your specific PC12 cell clone, as responses can vary.[9]
PC12 cells are not differentiating properly in response to NGF Poor cell health or high passage number.Use low-passage PC12 cells. Ensure cells are healthy and growing exponentially before inducing differentiation.
Suboptimal serum concentration during differentiation.PC12 cell differentiation is typically induced in low-serum media. Optimize the serum concentration (e.g., 1% horse serum) as high serum levels can inhibit differentiation.
Contamination of cell culture.Regularly check for signs of microbial contamination. If suspected, discard the culture and start with a fresh vial of cells.
Difficulty in quantifying neurite outgrowth accurately Manual measurement is subjective and time-consuming.Utilize automated image analysis software to quantify neurite length, branching, and number of neurite-bearing cells. This provides objective and high-throughput data.[10]
Poor staining quality for immunofluorescence.Optimize fixation and permeabilization steps. Use a neuron-specific antibody, such as anti-β-III-tubulin, for clear visualization of neurites.[11]
In Vivo Vincristine-Induced Peripheral Neuropathy (VIPN) Models
Problem Potential Cause(s) Troubleshooting Steps
Inconsistent development of neuropathy in animal models Variability in drug administration.Ensure accurate and consistent dosing. For intraperitoneal injections, use a consistent location and depth. For intravenous injections, confirm proper tail vein cannulation.
Animal strain differences.Use a consistent and well-characterized mouse or rat strain. Different strains can have varying sensitivities to vincristine.
Stress-induced variability in behavioral tests.Acclimatize animals to the testing environment and procedures before baseline measurements and drug administration. Handle animals gently and consistently.
High mortality rate in the animal cohort Vincristine dose is too high.Perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal strain and experimental conditions.
Dehydration and malnutrition due to neuropathy.Provide easy access to food and water. Consider using gel packs for hydration and soft food. Monitor body weight regularly.
Difficulty in detecting early signs of neuropathy Behavioral tests are not sensitive enough.Use a combination of behavioral tests to assess different modalities of neuropathy (e.g., mechanical, thermal).
Electrophysiology is technically challenging.Ensure proper training and technique for nerve conduction studies. Use appropriate needle placement and stimulation parameters.
Liposomal Vinca Alkaloid Formulations
Problem Potential Cause(s) Troubleshooting Steps
Low drug loading efficiency Inefficient pH gradient formation.Ensure the internal buffer of the liposomes has a low pH (e.g., pH 4.0) and the external buffer has a neutral pH (e.g., pH 7.4) to create a strong proton gradient for active drug loading.[8]
Suboptimal drug-to-lipid ratio.Experiment with different drug-to-lipid ratios to find the optimal balance between loading efficiency and formulation stability.[8]
Instability of the liposomal formulation (e.g., aggregation, drug leakage) Inappropriate lipid composition.Use lipids with high phase transition temperatures and include cholesterol in the formulation to increase bilayer stability and reduce drug leakage.[12]
Degradation of the encapsulated drug.Vincristine is susceptible to hydrolysis and oxidation.[8] Store liposomal formulations at 2-8°C and protect from light. Consider lyophilization for long-term storage.[13]
Interaction with components in cell culture media.Serum proteins can interact with liposomes and affect their stability.[14] When conducting in vitro studies, consider the potential for serum components to alter liposome integrity and drug release.

III. Detailed Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay for Vincristine Neurotoxicity

This protocol is adapted for PC12 cells and can be used to quantify the neurotoxic effects of vinca alkaloid analogs.

Materials:

  • PC12 cells

  • Collagen type IV-coated 96-well plates

  • PC12 growth medium: RPMI-1640 with 10% horse serum and 5% fetal bovine serum

  • PC12 differentiation medium: RPMI-1640 with 1% horse serum and 50 ng/mL NGF

  • Vincristine or vinca alkaloid analog stock solution

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody: anti-β-III-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI nuclear stain

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed PC12 cells in collagen-coated 96-well plates at a density of 2,000-4,000 cells per well in growth medium. Incubate for 24 hours.

  • Induction of Differentiation: Gently replace the growth medium with differentiation medium.

  • Compound Treatment: Prepare serial dilutions of the vinca alkaloid analog in differentiation medium. Add the diluted compounds to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known neurotoxic compound).

  • Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fixation and Staining:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with anti-β-III-tubulin primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash with PBS.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use automated image analysis software to quantify total neurite length, number of neurites per cell, and cell number.

Protocol 2: In Vivo Mouse Model of Vincristine-Induced Peripheral Neuropathy

This protocol describes a common method for inducing VIPN in mice.

Materials:

  • C57BL/6J mice

  • Vincristine sulfate

  • Sterile saline

  • Von Frey filaments

  • Apparatus for thermal sensitivity testing (e.g., hot plate, cold plate)

  • Rotarod apparatus

Procedure:

  • Acclimatization and Baseline Testing:

    • Acclimatize mice to the housing and testing environments for at least one week.

    • Perform baseline behavioral tests (von Frey, thermal sensitivity, rotarod) before starting vincristine administration.

  • Vincristine Administration:

    • Prepare a fresh solution of vincristine in sterile saline.

    • Administer vincristine via intraperitoneal (i.p.) injection. A common regimen is 1.5 mg/kg twice weekly for 4 weeks.[6] Another established protocol involves two cycles of daily i.p. injections of 0.1 mg/kg for five days, with a two-day rest period between cycles.[15]

    • Administer an equivalent volume of sterile saline to the control group.

  • Monitoring and Behavioral Testing:

    • Monitor the animals daily for signs of distress, including weight loss and changes in grooming behavior.

    • Perform behavioral tests at regular intervals (e.g., weekly) to assess the development and progression of neuropathy.

  • Endpoint Analysis:

    • At the end of the study, animals can be euthanized for tissue collection.

    • Electrophysiology: Perform nerve conduction studies on the sciatic or tail nerve.

    • Histology: Collect dorsal root ganglia, sciatic nerves, and skin from the hind paws for histological analysis, including intraepidermal nerve fiber density (IENFD).

IV. Data Presentation

Table 1: Comparative Neurotoxicity of Vinca Alkaloids

Vinca Alkaloid Relative Neurotoxicity Notes
Vincristine++++Most neurotoxic, dose-limiting toxicity.
Vindesine+++Less neurotoxic than vincristine.
Vinblastine++Significantly less neurotoxic than vincristine.
Vinorelbine+Lower affinity for axonal microtubules, resulting in reduced neurotoxicity.[1]
Vinflunine+/-Reported to have a favorable neurotoxicity profile compared to older vinca alkaloids.[2]

Table 2: Example IC50 Values for Vincristine

Cell Line IC50 (µM) Reference
SH-SY5Y (human neuroblastoma)0.1[4]
P388 (murine leukemia)Varies by subline[16]

Note: IC50 values can vary significantly depending on the cell line, assay conditions, and exposure time.

V. Visualization of Key Pathways and Workflows

Signaling Pathways in Vinca Alkaloid-Induced Neurotoxicity

The following diagrams illustrate key signaling pathways implicated in the neurotoxic effects of vinca alkaloids.

Vinca alkaloids can induce reactive oxygen species (ROS) production, leading to prolonged activation of the c-Jun N-terminal kinase (JNK) pathway. This contributes to mitochondrial dysfunction and apoptosis in neuronal cells.[17][18]

JNK_Pathway Vinca_Alkaloid Vinca Alkaloid ROS ROS Production Vinca_Alkaloid->ROS JNK JNK Activation (prolonged) ROS->JNK Mcl1 Mcl-1 Downregulation JNK->Mcl1 Mito_Dysfunction Mitochondrial Dysfunction JNK->Mito_Dysfunction Apoptosis Apoptosis Mcl1->Apoptosis Mito_Dysfunction->Apoptosis

JNK signaling in vinca alkaloid neurotoxicity.

Vinca alkaloids can activate the NLRP3 inflammasome in immune cells and potentially in neurons, leading to the release of pro-inflammatory cytokines like IL-1β, which contribute to neuroinflammation and neuropathic pain.

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation Vinca_Alkaloid Vinca Alkaloid TLR TLR Activation Vinca_Alkaloid->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B ↑ pro-IL-1β & NLRP3 mRNA NFkB->NLRP3_proIL1B proIL1B pro-IL-1β NLRP3_proIL1B->proIL1B K_efflux K+ Efflux NLRP3_Inflammasome NLRP3 Inflammasome Assembly K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1B Mature IL-1β Caspase1->IL1B cleavage proIL1B->Caspase1 Neuroinflammation Neuroinflammation IL1B->Neuroinflammation

NLRP3 inflammasome activation pathway.
Experimental Workflow

This diagram outlines the general workflow for screening vinca alkaloid analogs for reduced neurotoxicity using a neurite outgrowth assay.

In_Vitro_Workflow Start Start: Select Neuronal Cell Line (e.g., PC12, SH-SY5Y) Plate_Cells Plate Cells in Coated Microplate Start->Plate_Cells Differentiate Induce Neuronal Differentiation (if necessary, e.g., with NGF) Plate_Cells->Differentiate Treat Treat with Vinca Alkaloid Analogs (dose-response) Differentiate->Treat Incubate Incubate for 48-72 hours Treat->Incubate Fix_Stain Fix and Stain for Neurites (e.g., β-III-tubulin) and Nuclei (DAPI) Incubate->Fix_Stain Image High-Content Imaging Fix_Stain->Image Analyze Automated Image Analysis (Neurite Length, Cell Count) Image->Analyze Data_Interpretation Data Interpretation: Calculate IC50 for Neurotoxicity Analyze->Data_Interpretation

Sources

Technical Support Center: Optimizing 3',4'-Anhydro Vincristine Ditartrate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Role: Senior Application Scientist Ticket Focus: Improving Therapeutic Index (TI) & Experimental Troubleshooting Reference ID: VCR-ANH-OPT-2024

Executive Summary: The Therapeutic Index Paradox

You are working with 3',4'-Anhydro Vincristine (AVD) , a potent vinca alkaloid derivative. Like its parent compound, Vincristine, and its structural cousin, Vinorelbine (3',4'-didehydrovinblastine), AVD functions by binding to tubulin, inhibiting microtubule polymerization, and inducing mitotic arrest.

The Core Challenge: The Therapeutic Index (TI) of vinca alkaloids is historically limited by a "pharmacokinetic-toxicity mismatch."

  • Efficacy requires prolonged exposure (AUC) because the drug is cell-cycle specific (M-phase).[1]

  • Toxicity (Neurotoxicity) is driven by high peak plasma concentrations (

    
    ) which penetrate peripheral nerves, disrupting axonal transport.
    

To improve the TI of AVD Ditartrate, you must transition from simple aqueous solutions to pharmacokinetically guided delivery systems . This guide covers the chemical handling, advanced formulation (liposomal loading), and biological validation required to widen the therapeutic window.

Module 1: Chemical Stability & Solubilization

User Issue: "My AVD Ditartrate precipitates upon reconstitution or degrades during storage."

Technical Analysis: The ditartrate salt improves water solubility compared to the free base, but it introduces specific pH sensitivities. 3',4'-anhydro derivatives are susceptible to oxidation and hydrolysis at the double bond (C3'-C4').

Troubleshooting Protocol: Reconstitution & Buffering
ParameterSpecificationTechnical Rationale
Optimal pH 3.5 – 5.0 Vinca salts are most stable in acidic media. At pH > 6.0, the free base forms, leading to precipitation. At pH < 3.0, acid-catalyzed hydrolysis of the ester groups occurs.
Solvent System Water for Injection (WFI) or 0.9% NaCl Avoid phosphate-buffered saline (PBS) during initial reconstitution; phosphate ions can precipitate tartrate salts at high concentrations.
Storage -20°C (Lyophilized), 2-8°C (Solution) The 3',4'-double bond is reactive. Protect from light to prevent photo-oxidation.

Critical Alert: Do not mix AVD Ditartrate with furosemide or heparin; the pH shift will cause immediate precipitation.

Module 2: Advanced Formulation (The "Silver Bullet" for TI)

User Issue: "In vivo toxicity (neuropathy/neutropenia) limits the dose before we see tumor regression."

Solution: Sphingomyelin/Cholesterol Liposomes via Active Loading. To improve TI, you must sequester the drug inside a carrier that stays in circulation (increasing efficacy) but does not release free drug near nerve terminals (decreasing toxicity). This mimics the mechanism of Marqibo (Liposomal Vincristine).

The Protocol: Ammonium Sulfate Gradient (Active Loading)

This method utilizes a transmembrane gradient to "trap" AVD inside the liposome as a gel-like precipitate.

Step 1: Lipid Film Formation

  • Lipids: Sphingomyelin (SM) : Cholesterol (Chol) at 55:45 molar ratio .

    • Why? SM/Chol forms a rigid bilayer that prevents drug leakage in circulation.

  • Dissolve in Ethanol/Chloroform, rotary evaporate to form a thin film.

Step 2: Hydration (Gradient Creation)

  • Hydrate film with 250 mM Ammonium Sulfate ((NH4)2SO4) , pH 5.5.

  • Sonicate/Extrude to 100 nm diameter.

Step 3: Gradient Establishment

  • Pass liposomes through a Sephadex G-50 column equilibrated with PBS (pH 7.4) or perform dialysis.

  • Result: Inside is (NH4)2SO4; Outside is PBS. This creates a transmembrane gradient.

Step 4: Active Loading (The "Ion Trap")

  • Add AVD Ditartrate solution to the liposomes (Drug:Lipid ratio 0.1 w/w).

  • Incubate at 60°C for 10-15 minutes .

  • Mechanism:[2][3][4][5] Neutral AVD diffuses in. Inside, it encounters high H+, becomes protonated (

    
    ), and binds with 
    
    
    
    . The resulting salt is insoluble and precipitates, locking the drug inside.
Visualization: The Ion Trap Mechanism

IonTrap cluster_ext External Phase (pH 7.4) cluster_memb Lipid Bilayer cluster_int Internal Phase (pH 4.0 - 5.0) AVD_ext AVD (Neutral) AVD_int AVD + H+ AVD_ext->AVD_int Diffuses In NH3_ext NH3 (Gas) Diffusion Diffusion Complex [AVD-H]2-SO4 (Precipitate) AVD_int->Complex Trapped by Sulfate SO4 SO4(2-) SO4->Complex NH4 NH4+ NH4->NH3_ext NH3 Diffuses Out (Leaves H+ behind)

Caption: Active loading mechanism utilizing an ammonium sulfate gradient. Neutral drug diffuses in, becomes protonated, and precipitates with sulfate ions, achieving >90% encapsulation efficiency.

Module 3: Biological Validation & Efficacy

User Issue: "How do I confirm the TI has actually improved?"

Technical Analysis: You must demonstrate that the formulation maintains cytotoxicity against tumors while reducing off-target neural damage.

Validation Matrix
ExperimentTarget MetricSuccess Criteria
In Vitro Cytotoxicity IC50 (Tumor Cell Lines)Liposomal AVD should have similar or slightly higher IC50 than free drug (due to release kinetics). If IC50 is >10x higher, release is too slow.
Neurite Outgrowth Assay NeurotoxicityTreat DRG (Dorsal Root Ganglion) neurons. Liposomal AVD should show preserved neurite length compared to Free AVD at equivalent doses.
Pharmacokinetics (PK) Circulation Half-life (

)
Liposomal AVD should have a

of 10-12 hours (vs. <15 mins for free drug).
Visualization: Mechanism of Action vs. Toxicity

MOA_Toxicity cluster_Tumor Tumor Cell (Target) cluster_Nerve Peripheral Nerve (Off-Target) Drug 3',4'-Anhydro Vincristine Tubulin Tubulin Binding Drug->Tubulin High Affinity Axon Axonal Microtubules Drug->Axon If Free Drug High Cmax Arrest G2/M Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis Transport Impaired Axonal Transport Axon->Transport Neuropathy Peripheral Neuropathy Transport->Neuropathy Liposome Liposomal Encapsulation Liposome->Drug Controls Release Liposome->Axon Blocks Entry (Size Exclusion)

Caption: Differential impact of free vs. encapsulated drug. Liposomes prevent rapid diffusion into tight neuronal junctions (reducing neuropathy) while accumulating in leaky tumor tissue (EPR effect).

Frequently Asked Questions (FAQs)

Q: Why use the Ditartrate salt instead of the Sulfate salt? A: While Vincristine Sulfate is standard, tartrate salts (like in Vinorelbine) often offer distinct solubility profiles and may be preferred for specific liposomal loading efficiencies depending on the pKa of the anhydro-derivative. Ensure your buffer systems do not contain potassium or calcium ions that might precipitate the tartrate.

Q: My encapsulation efficiency (EE) is low (<80%). What is wrong? A: Check your transmembrane pH gradient. The interior must be acidic (pH ~4-5) and the exterior neutral (pH 7.4). Also, ensure the incubation temperature (60°C) is above the phase transition temperature (


) of the lipids. If the lipids are "frozen," the drug cannot penetrate.

Q: Can I co-administer with CYP3A4 inhibitors to boost efficacy? A: Proceed with extreme caution. Vinca alkaloids are CYP3A4 substrates. Inhibiting CYP3A4 (e.g., with ketoconazole) will drastically increase systemic exposure and neurotoxicity, effectively ruining your Therapeutic Index improvements.

References
  • Chemical Properties & Stability

    • PubChem.[6] (2024).[7][8] Vincristine Sulfate (Structurally Analogous Data). National Library of Medicine.

    • [Link]

  • Liposomal Formulation Strategy (Marqibo Precedent)

    • Silverman, J. A., & Deitcher, S. R. (2013).[9] Marqibo® (vincristine sulfate liposome injection) improves the pharmacokinetics and pharmacodynamics of vincristine. Cancer Chemotherapy and Pharmacology.

    • [Link]

  • Active Loading Mechanism

    • Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes: application to remote loading of amphipathic weak bases.Biochimica et Biophysica Acta (BBA).
    • [Link]

  • Neurotoxicity Mechanisms

    • Starobova, H., & Vetter, I. (2017). Pathophysiology of Chemotherapy-Induced Peripheral Neuropathy.Frontiers in Molecular Neuroscience.
    • [Link]

Sources

Technical Support Center: 3',4'-Anhydro Vincristine Ditartrate Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the development of drug delivery systems for 3',4'-Anhydro Vincristine Ditartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during experimentation. This resource is structured in a question-and-answer format to directly address specific issues you may face.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, formulation, and characterization of this compound and its delivery systems.

Q1: What is this compound and how does it differ from Vincristine Sulfate?

3',4'-Anhydro Vincristine is a derivative of vincristine, a well-known vinca alkaloid used in chemotherapy. The "anhydro" designation indicates the removal of a water molecule, which can alter the compound's chemical properties, including its hydrophobicity and stability, compared to the more commonly used vincristine sulfate salt. The ditartrate salt form will also influence its solubility characteristics. While sharing the same core mechanism of disrupting microtubule assembly, these differences may necessitate adjustments in formulation strategies.

Q2: What are the primary challenges in formulating this compound into drug delivery systems?

The primary challenges are similar to those for other vinca alkaloids and include:

  • Limited Aqueous Solubility: While the ditartrate salt form may enhance aqueous solubility compared to the free base, the inherent hydrophobicity of the anhydro-vincristine molecule can still pose challenges for certain formulation types.[1]

  • Chemical Instability: Vinca alkaloids can be susceptible to degradation, particularly through hydrolysis.[2] The stability of the anhydro form in various pH and temperature conditions during formulation and storage must be carefully evaluated.

  • Low Encapsulation Efficiency: Achieving high and reproducible encapsulation efficiency in nanoparticles or liposomes can be difficult due to the drug's physicochemical properties.

  • Dose-Limiting Toxicity: A key driver for developing delivery systems for vinca alkaloids is to mitigate their significant side effects, most notably neurotoxicity.[3][4]

Q3: Which drug delivery systems are most suitable for this compound?

Liposomal and polymeric nanoparticle formulations are the most extensively studied and promising delivery systems for vincristine and its analogs.[5][6]

  • Liposomes: These phospholipid-based vesicles can encapsulate both hydrophilic and hydrophobic drugs and can be engineered for controlled release and targeted delivery.[7][8]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can encapsulate drugs to provide sustained release and improve their pharmacokinetic profile.[5]

Q4: How can I determine the encapsulation efficiency of this compound in my formulation?

Encapsulation efficiency (EE%) is typically determined by separating the drug-loaded nanoparticles or liposomes from the unencapsulated drug. The amount of drug in the formulation is then quantified and compared to the initial amount of drug used. A common method involves:

  • Separation: Ultracentrifugation or size exclusion chromatography is used to pellet the nanoparticles/liposomes or separate them from the aqueous medium containing the free drug.

  • Quantification: The amount of unencapsulated drug in the supernatant/eluate is measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[9] The encapsulated drug is then calculated by subtracting the amount of free drug from the total initial drug amount.

The formula is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the formulation, characterization, and in vitro testing of this compound drug delivery systems.

Formulation & Encapsulation Issues

Problem 1: Low Encapsulation Efficiency (<50%) in Polymeric Nanoparticles (e.g., PLGA)

  • Probable Cause 1: Poor drug-polymer interaction and rapid drug partitioning to the external aqueous phase during formulation. The hydrophobicity of 3',4'-Anhydro Vincristine may be a contributing factor.

    • Solution:

      • Solvent Selection: Employ a solvent system in which both the drug and polymer are readily soluble. For the double emulsion (w/o/w) method, ensure the drug is soluble in the internal aqueous phase and the polymer in the organic phase. For nanoprecipitation, a solvent that is miscible with the anti-solvent (water) is crucial.[10]

      • Method Optimization: If using a double emulsion method, optimize the homogenization or sonication energy and time to create a stable primary emulsion (w/o). This minimizes drug leakage into the external water phase.

      • Polymer Modification: Consider using polymers with modified end groups (e.g., PLGA-PEG) to enhance drug-polymer interactions and improve encapsulation.

  • Probable Cause 2: Drug precipitation during the solvent evaporation/diffusion step.

    • Solution:

      • Control Evaporation Rate: A slower, more controlled solvent evaporation rate can allow for better polymer precipitation around the drug. This can be achieved by adjusting the temperature or pressure of the system.

      • Increase Polymer Concentration: A higher polymer concentration can lead to a more viscous organic phase, which can slow drug diffusion and promote entrapment. However, this may also increase particle size.

Problem 2: Low and Irreproducible Drug Loading in Liposomes.

  • Probable Cause 1: Inefficient active loading due to an inadequate pH gradient. Active loading, which relies on a transmembrane pH gradient, is a common and effective method for encapsulating weakly basic drugs like vinca alkaloids.[7][8]

    • Solution:

      • Verify pH Gradient: Ensure a significant and stable pH gradient is established and maintained during the loading process (e.g., internal pH 4.0, external pH 7.4).[11]

      • Optimize Loading Conditions: Incubate the drug with the pre-formed liposomes at a temperature above the phase transition temperature (Tc) of the lipids to ensure the membrane is in a fluid state, allowing for drug transport.

      • Lipid Composition: The choice of lipids can impact the stability of the pH gradient. Liposomes composed of lipids with high phase transition temperatures, such as sphingomyelin and cholesterol, often exhibit better drug retention.[12]

  • Probable Cause 2: Passive leakage of the drug from the liposomes after encapsulation.

    • Solution:

      • Lipid Composition: Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase membrane rigidity and reduce drug leakage.

      • Storage Conditions: Store the liposomal formulation at 2-8°C. Avoid freezing, as this can disrupt the liposomal membrane.

      • Purification Method: Use a gentle method like size exclusion chromatography for removing unencapsulated drug, as harsh methods like high-speed centrifugation can lead to drug leakage.

Experimental Protocol: Active Loading of this compound into Liposomes via pH Gradient

  • Liposome Preparation: Prepare large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., sphingomyelin/cholesterol) in an acidic buffer (e.g., 300 mM citrate, pH 4.0) by extrusion.

  • Establish pH Gradient: Remove the external acidic buffer and create a pH gradient by exchanging the external buffer with a physiological pH buffer (e.g., HEPES-buffered saline, pH 7.4) using size exclusion chromatography.

  • Drug Loading:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with the external liposome buffer).

    • Add the drug solution to the liposome suspension at a specific drug-to-lipid ratio.

    • Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).

  • Removal of Unencapsulated Drug: Separate the liposomes from the unencapsulated drug using size exclusion chromatography.

  • Characterization: Determine the particle size, zeta potential, and encapsulation efficiency of the final formulation.

Characterization & Stability Issues

Problem 3: High Polydispersity Index (PDI > 0.3) indicating a broad particle size distribution.

  • Probable Cause 1: Inconsistent energy input during nanoparticle formation.

    • Solution:

      • Homogenization/Sonication: Precisely control the power, duration, and temperature during homogenization or sonication to ensure uniform particle size reduction.

      • Stirring Rate: Maintain a constant and optimized stirring rate during nanoprecipitation or emulsion solvent evaporation to ensure consistent particle formation.

  • Probable Cause 2: Particle aggregation after formation.

    • Solution:

      • Surface Charge: Formulate nanoparticles with a sufficient surface charge (zeta potential > ±20 mV) to induce electrostatic repulsion and prevent aggregation. This can be influenced by the choice of polymer or the addition of charged surfactants.

      • Steric Stabilization: Incorporate PEGylated lipids or polymers (e.g., PLGA-PEG) to create a hydrophilic shell around the nanoparticles, which provides steric hindrance against aggregation.

      • Lyophilization: For long-term storage, consider lyophilizing the nanoparticle suspension with a suitable cryoprotectant (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.

Problem 4: Significant drug degradation observed during formulation or storage.

  • Probable Cause 1: Hydrolysis of the vinca alkaloid. Vincristine and its analogs can be susceptible to hydrolysis, which can be accelerated by pH and temperature.[2]

    • Solution:

      • pH Control: Conduct a pre-formulation stability study to determine the optimal pH for the stability of this compound and maintain this pH throughout the formulation process.

      • Temperature Control: Minimize exposure to high temperatures during formulation. If a heating step is necessary (e.g., for active loading in liposomes), keep it as short as possible.

      • Inert Atmosphere: Prepare and store formulations under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Probable Cause 2: Photodegradation. Vinca alkaloids can be light-sensitive.

    • Solution:

      • Protect from Light: Conduct all formulation and handling steps under amber or light-protected conditions.

      • Storage: Store the final formulation in light-protected containers.

In Vitro Release & Assay Issues

Problem 5: Unusually rapid or "burst" release of the drug in in vitro release studies.

  • Probable Cause 1: A large fraction of the drug is adsorbed to the surface of the nanoparticles/liposomes rather than being encapsulated.

    • Solution:

      • Washing Step: After nanoparticle formation, include a washing step (e.g., centrifugation and resuspension in fresh buffer) to remove surface-adsorbed drug before conducting the release study.

      • Formulation Optimization: Re-evaluate the formulation parameters (e.g., drug-to-polymer ratio) to favor encapsulation over surface adsorption.

  • Probable Cause 2: The in vitro release method is causing instability of the delivery system.

    • Solution:

      • Method Selection: The dialysis bag method is commonly used.[13] Ensure the molecular weight cut-off of the dialysis membrane is appropriate to retain the nanoparticles/liposomes while allowing the free drug to diffuse out.

      • Release Medium: The composition of the release medium (e.g., presence of surfactants or organic solvents) can affect the integrity of the delivery system. Ensure the chosen medium is physiologically relevant and does not cause premature disruption of the nanoparticles or liposomes.

Problem 6: Inconsistent or non-reproducible results in cytotoxicity assays.

  • Probable Cause 1: Variability in the health and density of the cancer cell lines used.

    • Solution:

      • Cell Culture Practice: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment.

      • Seeding Density: Optimize and standardize the cell seeding density to ensure consistent results.

  • Probable Cause 2: Interference of the formulation components with the cytotoxicity assay.

    • Solution:

      • Blank Controls: Always include a control group treated with "empty" nanoparticles/liposomes (without the drug) to assess any intrinsic cytotoxicity of the delivery vehicle itself.

      • Assay Compatibility: Some formulation components may interfere with certain assay reagents (e.g., MTT, XTT). Confirm the compatibility of your formulation with the chosen cytotoxicity assay.

Section 3: Data & Experimental Workflow Visualization

Table 1: Key Parameters for Characterization of this compound Delivery Systems
ParameterMethodTypical Desired RangeCommon Issues
Particle Size Dynamic Light Scattering (DLS)100-200 nm for passive tumor targetingLarge particle size, high PDI
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Broad size distribution
Zeta Potential Laser Doppler Velocimetry> ±20 mVAggregation, instability
Encapsulation Efficiency (EE%) HPLC, UV-Vis Spectroscopy> 70%Low drug loading
Drug Loading (DL%) HPLC, UV-Vis SpectroscopyVaries with formulationLow drug content

Diagram 1: General Experimental Workflow for Nanoparticle Formulation and Evaluation

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: Preclinical Evaluation A Drug & Excipient Selection B Nanoparticle/Liposome Formation A->B C Purification B->C D Physicochemical Characterization (Size, PDI, Zeta, EE%) C->D E In Vitro Drug Release (e.g., Dialysis) D->E G Cell Culture D->G F Stability Studies (Storage, Serum) E->F H Cytotoxicity Assays (e.g., MTT) G->H I Pharmacokinetic Studies H->I J Biodistribution Studies I->J K In Vivo Efficacy (Tumor Models) J->K L Toxicology Studies K->L

Caption: Workflow for formulation and testing.

Diagram 2: Troubleshooting Logic for Low Encapsulation Efficiency

G Start Low Encapsulation Efficiency Q1 Is the drug soluble in the chosen solvent system? Start->Q1 A1_Yes Optimize Formulation Method (e.g., energy input, polymer concentration) Q1->A1_Yes Yes A1_No Select alternative solvent or co-solvent Q1->A1_No No Q2 Is the drug stable under formulation conditions? A1_Yes->Q2 A1_No->Start A2_Yes Assess drug-polymer interactions Q2->A2_Yes Yes A2_No Modify pH, temperature, or protect from light Q2->A2_No No End Improved Encapsulation A2_Yes->End A2_No->Start

Caption: Troubleshooting low encapsulation.

References

  • Challenges in Development of Nanoparticle-Based Therapeutics. PMC. Available at: [Link]

  • Ligand conjugated tumor targeted nanoparticle drug delivery system of vincristine: 3 Full factorial design and in vitro evaluati. Scholars Research Library. Available at: [Link]

  • Encapsulation of Vincristine in Liposomes Reduces its Toxicity and Improves its Anti-Tumor Efficacy. Marcel Dekker, Inc. Available at: [Link]

  • Delivery of vincristine sulfate-conjugated gold nanoparticles using liposomes: a light-responsive nanocarrier with enhanced antitumor efficiency. PMC. Available at: [Link]

  • Preparation and Optimization of PEG-PLGA Loaded with Vincristine Sulfate and its In vitro Release. Walsh Medical Media. Available at: [Link]

  • Development of a stable single-vial liposomal formulation for vincristine. PMC. Available at: [Link]

  • Preparation, characterization, and biological analysis of liposomal formulations of vincristine. Springer. Available at: [Link]

  • Dual encapsulation of hydrophobic and hydrophilic drugs in PLGA nanoparticles by a single-step method: drug delivery and cytotoxicity assays. RSC Publishing. Available at: [Link]

  • Lipid Nanoparticles in Drug Delivery: Advances, Challenges, and Clinical Prospects. Advances in Biology and Bioengineering. Available at: [Link]

  • Progress in Drug Delivery Systems Based on Nanoparticles for Improved Glioblastoma Therapy: Addressing Challenges and Investigating Opportunities. MDPI. Available at: [Link]

  • Nanoconjugation and Encapsulation Strategies for Improving Drug Delivery and Therapeutic Efficacy of Poorly Water-Soluble Drugs. PMC. Available at: [Link]

  • Nano-drug codelivery system of vincristine and gemcitabine loaded hyaluronan-altered hollow mesoporous silica nanoparticles: investigation of in vitro drug release and anticancer activity in pancreatic cancer cells. PubMed. Available at: [Link]

  • Development of a stable single-vial liposomal formulation for vincristine. Dovepress. Available at: [Link]

  • Administer vinca alkaloids by intravenous infusion only. Therapeutic Goods Administration (TGA). Available at: [Link]

  • Vincristine-based nanoformulations: a preclinical and clinical studies overview. PMC. Available at: [Link]

  • Vincristine-based nanoformulations: a preclinical and clinical studies overview. Lancashire Online Knowledge. Available at: [Link]

  • Development of a stable single-vial liposomal formulation for vincristine. ResearchGate. Available at: [Link]

  • Vincristine | Solubility of Things. Solubility of Things. Available at: [Link]

  • VinCRIStine (and other vinca alkaloids) should only be given intravenously via a minibag. International Medication Safety Network. Available at: [Link]

  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. Bentham Science. Available at: [Link]

  • Preparation, Characterization, and Biological Analysis of Liposomal Formulations of Vincristine. ResearchGate. Available at: [Link]

  • Drug Delivery Systems and Combination Therapy by Using Vinca Alkaloids. PMC. Available at: [Link]

  • Vincristine liposome (intravenous route). Mayo Clinic. Available at: [Link]

  • Preventing harm from incorrect vinca alkaloid administration. Specialist Pharmacy Service. Available at: [Link]

  • Quantification of Vincristine and Its Major Metabolite in Human Plasma by High-Performance Liquid chromatography/tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Rapid quantification of vincristine in mouse plasma using ESI-LC-MS/MS: Application to pharmacokinetic studies. PMC. Available at: [Link]

  • US9801874B2 - Method for the preparation of liposome encapsulated vincristine for therapeutic use. Google Patents.
  • Therapeutically optimized rates of drug release can be achieved by varying the drug-to-lipid ratio in liposomal vincristine form. NanoMedicines Research Group. Available at: [Link]

  • Simultaneous Quantification of Vincristine and Its Major M1 Metabolite from Dried Blood Spot Samples of Kenyan Pediatric Cancer Patients by UPLC-MS/MS. PMC. Available at: [Link]

  • Vincristine. PubChem. Available at: [Link]

  • The Development of New Methodology for Determination of Vincristine (VCR) in Human Serum Using LC-MS/MS-Based Method for Medical Diagnostics. MDPI. Available at: [Link]

  • Quantification of Vincristine and its Major Metabolite in Human Plasma by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • 3',4'-Anhydrovinblastine. PubChem. Available at: [Link]

  • Structural studies on the degradation products of vincristine dihydrogen sulfate. PubMed. Available at: [Link]

  • The stability of vincristine sulphate (Teva) in concentrate and diluted with 0.9% sodium chloride. Akademia Medycyny. Available at: [Link]

  • The stages of the Fe 3 O 4 nanoencapsulation process of the vincristine drug (VCN) and its folate functionalization. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Comparative analysis of 3',4'-Anhydro Vincristine Ditartrate and Vinblastine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between Vinblastine (a primary therapeutic Vinca alkaloid) and 3',4'-Anhydro Vincristine Ditartrate (a critical structural analog and degradation product). While Vinblastine is a standard-of-care chemotherapeutic agent, 3',4'-Anhydro Vincristine (hereafter 3',4'-AVCR ) serves primarily as a high-value reference standard for impurity profiling and Structure-Activity Relationship (SAR) studies.

For drug development professionals, distinguishing these two is vital for three reasons:

  • Quality Control: 3',4'-AVCR is a known degradation product of Vincristine that must be chromatographically resolved from related alkaloids.

  • Pharmacophore Analysis: The dehydration at the 3',4' position significantly alters lipophilicity and tubulin binding kinetics compared to the hydroxylated parent (Vinblastine/Vincristine).

  • Toxicity Profiling: Understanding the differential cytotoxicity of anhydro-derivatives versus parent compounds.

Structural Architecture & Chemical Stability[1]

The core difference lies in two specific modification sites on the Catharanthus bis-indole skeleton: the N1-substituent and the C3'-C4' functionality.

Chemical Comparison Matrix
FeatureVinblastine (VBL)3',4'-Anhydro Vincristine (3',4'-AVCR)Impact on Properties
CAS Registry 865-21-4 (Sulfate)106400-67-1 (Free base ref)Identification
Indole Nitrogen (N1) Methyl (-CH3) Formyl (-CHO) Formyl group (Vincristine-like) generally increases neurotoxicity risks over Methyl (Vinblastine-like).
Position 3',4' Hydroxyl (-OH) Double Bond (Dehydrated) The double bond increases planarity and lipophilicity; eliminates H-bond donor capability.
Salt Form Sulfate (Standard)Ditartrate (Standard)Tartrate improves stability of the anhydro-bond against hydrolysis in solution.
Molecular Weight 810.97 g/mol (Free base)~790.9 g/mol (Free base)Mass shift of -20 Da (Loss of H2O) + Formyl vs Methyl difference.
Structural Visualization (SAR)

The following diagram illustrates the structural divergence and its pharmacological consequences.

ChemicalStructure VBL Vinblastine (Therapeutic Standard) Feat_Methyl N-Methyl Group (Decreased Polarity) VBL->Feat_Methyl Feat_OH 3',4'-Hydroxyl (H-Bond Donor) VBL->Feat_OH VCR Vincristine (Parent Drug) AVCR 3',4'-Anhydro Vincristine (Impurity/Analog) VCR->AVCR Dehydration (-H2O) Feat_Formyl N-Formyl Group (Increased Polarity) VCR->Feat_Formyl VCR->Feat_OH AVCR->Feat_Formyl Feat_Anhydro 3',4'-Double Bond (Planar/Lipophilic) AVCR->Feat_Anhydro Impact Pharmacological Profile Feat_Formyl->Impact Higher Neurotoxicity Potential Feat_Anhydro->Impact Altered Tubulin Binding Kinetics

Caption: Structural derivation showing the dehydration pathway from Vincristine to 3',4'-AVCR and the substituent contrast with Vinblastine.

Mechanism of Action (MOA) & Biological Performance

Both compounds act as Microtubule Destabilizing Agents (MDAs) , but their binding affinities and cellular retention differ.

Tubulin Binding Dynamics
  • Vinblastine: Binds to the "Vinca domain" at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers. It inhibits polymerization, leading to M-phase arrest.[1]
  • 3',4'-AVCR: Retains the core pharmacophore required for tubulin binding. However, the loss of the 3'-OH group removes a hydrogen bond donor.

    • Experimental Insight: Anhydro-derivatives (like Anhydrovinblastine) often show faster cellular uptake due to increased lipophilicity but may have lower intrinsic binding constants (

      
      ) compared to the hydroxylated parents.
      
Cytotoxicity Profile

In comparative bioassays (e.g., L1210 murine leukemia or HeLa cells), the potency hierarchy is generally: Vincristine > Vinblastine


 3',4'-AVCR 
  • Vinblastine:

    
    .
    
  • 3',4'-AVCR: Often exhibits slightly reduced potency (higher

    
    ) compared to Vincristine, but remains highly cytotoxic. It is considered a "super-potent" impurity, meaning its presence in drug substances must be strictly controlled (typically <0.15%).
    

Analytical Differentiation (HPLC/MS)

For researchers, the immediate challenge is separating these compounds. 3',4'-AVCR is a common degradation product formed under acidic or thermal stress.

Chromatographic Behavior[2][3][4][5][6][7]
  • Stationary Phase: C18 (Octadecylsilane).

  • Mobile Phase: Phosphate or Acetate buffer (pH 4.0 - 6.0) mixed with Acetonitrile/Methanol.[2]

  • Elution Order (Reverse Phase):

    • Vincristine: Most polar (Formyl + OH). Elutes first.

    • Vinblastine: Intermediate polarity (Methyl + OH).

    • 3',4'-AVCR: Least polar (Formyl + Double Bond). The loss of the hydroxyl group dominates the retention behavior, causing it to elute after the parent Vincristine and often interfering with Vinblastine or eluting shortly after it depending on the gradient.

Workflow: Identification & Purity Analysis[2]

AnalyticalWorkflow Sample Unknown Sample (Vinca Extract or API) HPLC HPLC-UV (297 nm) C18 Column, Gradient Elution Sample->HPLC Decision Peak Detection HPLC->Decision PeakA RT ~ 8-10 min (Early Eluter) Decision->PeakA PeakB RT ~ 12-15 min (Mid Eluter) Decision->PeakB PeakC RT ~ 16-18 min (Late Eluter) Decision->PeakC ID_VCR ID: Vincristine (Parent) PeakA->ID_VCR ID_VBL ID: Vinblastine (Methyl Analog) PeakB->ID_VBL ID_AVCR ID: 3',4'-AVCR (Degradant) PeakC->ID_AVCR MS_Confirm MS Confirmation (m/z) ID_VCR->MS_Confirm 825 [M+H]+ ID_VBL->MS_Confirm 811 [M+H]+ ID_AVCR->MS_Confirm 807 [M+H]+ (Dehydrated)

Caption: HPLC-MS decision tree for identifying Vinca alkaloids based on polarity and mass-to-charge ratio.

Experimental Protocols

Protocol A: High-Resolution HPLC Separation

Purpose: To quantify 3',4'-AVCR levels in a Vinblastine or Vincristine sample.

  • Column: Agilent Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 30% B

    • 15 min: 55% B

    • 20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 297 nm (Characteristic Vinca absorption).

  • System Suitability: Resolution (

    
    ) between Vinblastine and 3',4'-AVCR must be > 1.5.
    
Protocol B: Tubulin Polymerization Inhibition Assay

Purpose: To compare the biological potency (


) of the compounds.
  • Reagent Prep: Purify tubulin from bovine brain or purchase lyophilized tubulin (>99% pure). Resuspend in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.[2]

  • Compound Addition: Prepare 100x stocks of Vinblastine and 3',4'-AVCR in DMSO. Add to tubulin solution (final conc. 10 µM tubulin) at varying drug concentrations (0.1 nM – 1000 nM).

  • Initiation: Transfer to a 96-well plate pre-warmed to 37°C.

  • Monitoring: Measure absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate the Vmax of polymerization. Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Self-Validation: Vinblastine control should yield

      
       (depending on tubulin source).
      

References

  • United States Pharmacopeia (USP). Vincristine Sulfate Monograph: Organic Impurities. USP-NF. (Defines 3',4'-anhydrovincristine as a specified impurity).

  • Zhou, X. J., et al. (1990). Pharmacokinetics and toxicity of anhydrovinblastine in mice. Investigational New Drugs, 8(1), 17-25. (Provides comparative data on anhydro-derivatives).

  • Loh, Y. P., et al. (2018).[3] Determination and Quantification of the Vinblastine Content in Purple, Red, and White Catharanthus Roseus Leaves Using RP-HPLC Method. Journal of Analytical Methods in Chemistry. (Methodology for Vinca separation).

  • Thermo Fisher Scientific. Determination of Vinca Alkaloids in Periwinkle Plants Using HPLC-ECD. Application Note. (Chromatographic resolution data).

  • PubChem. Vinblastine Sulfate Compound Summary. National Library of Medicine.

Sources

Technical Guide: 3',4'-Anhydro Vincristine Ditartrate Mechanism & Comparative Profiling

[1][2][3]

Executive Summary

3',4'-Anhydro Vincristine (AH-VCR) is a semi-synthetic vinca alkaloid derivative and a critical pharmacopeial impurity (often designated as Impurity D in EP/BP monographs) of the clinical drug Vincristine.[1][2][3] Structurally, it differs from the parent compound by the dehydration of the hydroxyl group at the 3',4' position of the catharanthine moiety, introducing a double bond.[1]

While often characterized as a degradation product, AH-VCR possesses distinct biological activity.[1][2][3] It retains the core microtubule-destabilizing mechanism of the vinca class but exhibits altered binding kinetics and lipophilicity profiles compared to Vincristine, Vinblastine, and Vinorelbine.[1][2] This guide analyzes its mechanism of action (MOA) through the lens of Structure-Activity Relationships (SAR) to assist in potency profiling and impurity qualification.[2]

Mechanism of Action: The Tubulin Kinetic Trap[2]

Core Mechanism

Like all vinca alkaloids, 3',4'-Anhydro Vincristine acts as a mitotic spindle poison .[1][2][3] It binds specifically to the vinca domain at the interface of two tubulin heterodimers (between ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


12
  • Primary Effect: Prevents the polymerization of tubulin dimers into microtubules.

  • Secondary Effect (High Concentration): Induces the depolymerization of existing microtubules and promotes the formation of paracrystalline aggregates (spirals).

  • Outcome: Cell cycle arrest at metaphase (M-phase) ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     Apoptosis.[1][2][4]
    
The "Anhydro" Modification Impact

The introduction of the double bond at the 3',4' position (catharanthine ring) creates a structural bridge between the classic "Vincristine" and "Vinorelbine" scaffolds.

  • Conformational Rigidity: The 3',4'-double bond flattens the catharanthine ring slightly compared to Vincristine.[1][2][3] This mimics the upper-ring structure of Vinorelbine (which is derived from anhydrovinblastine).[1][2][3]

  • Lipophilicity: The loss of the hydroxyl group and formation of the alkene increases the lipophilicity of AH-VCR.[2] This can enhance cellular uptake but may also alter its efflux ratio via P-glycoprotein (P-gp).[1][2][3]

  • Binding Affinity: While the N-formyl group (Vincristine-like) ensures tight binding, the anhydro-modification typically results in a faster "off-rate" compared to the parent compound, a trait shared with Vinorelbine.[1][2][3]

Pathway Visualization

The following diagram illustrates the kinetic equilibrium disrupted by AH-VCR.

MOA_PathwayTubulinFree Tubulin Dimers(α/β Heterodimers)MT_GrowthMicrotubule Polymerization(GTP-Dependent)Tubulin->MT_Growth Normal AssemblyComplexTubulin-Vinca Complex(Incompetent for Assembly)Tubulin->Complex + AH-VCR Binding (Kd ~1-5 µM)SpindleMitotic SpindleFormationMT_Growth->SpindleArrestMetaphase Arrest(Spindle Checkpoint Activation)Spindle->Arrest Tension FailureAH_VCR3',4'-Anhydro Vincristine(Ligand)AH_VCR->ComplexComplex->MT_Growth Inhibition (Capping + End)ApoptosisApoptosis(Cell Death)Arrest->Apoptosis Prolonged Arrest

Caption: Kinetic pathway of 3',4'-Anhydro Vincristine inducing mitotic arrest via tubulin sequestration.[1][2][3]

Comparative Profiling: AH-VCR vs. Alternatives

The following table contrasts AH-VCR with the three primary clinical vinca alkaloids. The "Ditartrate" salt form of AH-VCR is primarily used for solubility and stability in research settings.[2][3]

Structural & Functional Comparison Table
FeatureVincristine (VCR) Vinblastine (VBL) Vinorelbine (VRL) 3',4'-Anhydro Vincristine (AH-VCR)
N1-Position (Vindoline) Formyl (-CHO) Methyl (-CH3)Methyl (-CH3)Formyl (-CHO)
3',4' Position (Catharanthine) Saturated (-OH)Saturated (-OH)Double Bond (Anhydro) Double Bond (Anhydro)
Tubulin Affinity High (Slow off-rate)Moderate (Fast off-rate)Moderate (Fast off-rate)High-Moderate
Primary Toxicity NeurotoxicityMyelosuppressionMyelosuppressionMixed (Predicted)
Lipophilicity LowModerateHighModerate-High
Clinical Role Leukemia/LymphomaTesticular/Hodgkin'sNSCLC/BreastImpurity / Research Standard
Critical Analysis
  • The "Hybrid" Nature: AH-VCR is structurally a hybrid.[1][2][3] It has the N-formyl group of Vincristine (associated with neurotoxicity and high potency) and the 3',4'-double bond of the Vinorelbine precursor (associated with higher lipophilicity).[2]

  • Potency Implications:

    • The N-formyl group generally confers higher binding affinity than the N-methyl group (VCR > VBL).[1][2][3]

    • The Anhydro modification (as seen in Vinorelbine) generally improves cellular uptake but can slightly reduce intrinsic tubulin binding affinity compared to the saturated parent.

    • Result: AH-VCR is typically less potent than Vincristine but retains significant cytotoxicity, often exceeding that of Vinblastine in specific cell lines.[1][2][3]

Experimental Protocols for Validation

To objectively compare AH-VCR against Vincristine or Vinblastine, the following self-validating protocols are recommended.

In Vitro Tubulin Polymerization Assay

Purpose: To determine the IC50 of polymerization inhibition.[2]

Reagents:

  • Purified Tubulin (>99%, porcine brain source).

  • GTP (1 mM stock).[2][3]

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Test Compounds: AH-VCR Ditartrate, Vincristine Sulfate (Positive Control).[1][2][3]

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in ice-cold Buffer + 1 mM GTP. Keep on ice.

  • Dosing: Add test compounds (0.1 µM – 100 µM) to a 96-well half-area plate pre-warmed to 37°C.

  • Initiation: Add tubulin solution to wells. Immediately place in a spectrophotometer heated to 37°C.

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Calculate

      
       (max rate of polymerization).
      
    • Plot % Inhibition vs. Log[Concentration].

    • Validation Check: The "No Drug" control must show a sigmoidal curve reaching a steady state plateau. Vincristine (10 µM) should show a flat line (complete inhibition).[2][3]

Cell Cycle Analysis (Flow Cytometry)

Purpose: To confirm G2/M phase arrest.[1][3]

Protocol:

  • Cell Line: HeLa or MCF-7 cells (log phase).

  • Treatment: Treat cells with AH-VCR (at IC50 and 5x IC50) for 24 hours.

  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol for >2 hours.

  • Staining: Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Validation Check:

    • Control cells: ~60% G0/G1, ~20% S, ~20% G2/M.[1]

    • AH-VCR treated: Distinct peak shift to G2/M (>70%) indicates successful mitotic arrest.[1][2][3]

Synthesis & Stability Logic

Understanding the origin of AH-VCR is crucial for handling the "Ditartrate" salt.[2][3]

SynthesisVCRVincristine(Parent)DehydrationDehydration(Acidic Conditions/Heat)VCR->DehydrationAH_VCR3',4'-Anhydro Vincristine(Free Base)Dehydration->AH_VCR- H2OAH_VCR_SaltAH-VCR Ditartrate(Stable Salt Form)AH_VCR->AH_VCR_SaltSalt FormationTartaric+ Tartaric AcidTartaric->AH_VCR_Salt

Caption: Formation pathway of this compound.[1][2][3]

Handling Note: The ditartrate salt is hygroscopic. Store at -20°C under inert gas (Argon/Nitrogen). Aqueous solutions should be used immediately as the ester linkage is susceptible to hydrolysis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 249332, Vincristine Sulfate.[2][3] Retrieved from [Link][1][3]

  • European Pharmacopoeia (Ph.[2][3] Eur.). Vincristine Sulfate Monograph: Impurity Profiling.[2][3] (Standard Reference for Impurity D identification).

  • Kruczynski, A., et al. (1998).[2] Preclinical activity of vinflunine, a novel fluorinated vinca alkaloid. Cancer Chemotherapy and Pharmacology.[2][4][5][6][7][8][9] (Provides comparative methodologies for vinca alkaloid testing).

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs.[2][3][4][10][8][9][11] Nature Reviews Cancer.[2][3] (Authoritative review on vinca binding domains).

A Comparative Guide to Cross-Resistance with 3',4'-Anhydro Vincristine Ditartrate: Navigating Cellular Defenses

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology, the efficacy of chemotherapeutic agents is often challenged by the emergence of drug resistance. Vinca alkaloids, such as vincristine, are potent antimitotic agents that form a cornerstone of many combination chemotherapy regimens for hematological malignancies and solid tumors.[1][2] Their therapeutic action is primarily mediated by binding to β-tubulin, which disrupts microtubule polymerization, leading to mitotic arrest and apoptosis.[1][2][3][4] However, the development of resistance, particularly multidrug resistance (MDR), significantly curtails their clinical utility.[5][6] This guide provides a comparative analysis of 3',4'-Anhydro Vincristine Ditartrate, a novel vinca alkaloid analogue, and its potential to overcome established mechanisms of vincristine resistance.

Section 1: The Rationale for Vinca Alkaloid Analogues: Understanding Resistance

The development of resistance to vincristine is a complex phenomenon involving multiple cellular mechanisms.[7] A primary driver of this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1).[8][9] These transporters function as efflux pumps, actively removing vincristine from the cell and reducing its intracellular concentration below therapeutic levels.[9][10]

Another significant mechanism involves alterations in the drug's target, the tubulin protein. Mutations in the genes encoding β-tubulin can decrease the binding affinity of vincristine, rendering it less effective at disrupting microtubule dynamics.[6][11][12][13] Additionally, changes in the expression of different tubulin isotypes or microtubule-associated proteins can also contribute to resistance.[6][11][13]

The rationale for developing analogues like this compound stems from the hypothesis that structural modifications can circumvent these resistance mechanisms. By altering the molecular structure, it may be possible to create a compound that is a poor substrate for P-gp or that can effectively bind to mutated tubulin.

Diagram: Key Mechanisms of Vincristine Resistance

G cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms VCR Vincristine Pgp P-glycoprotein (P-gp) Efflux Pump VCR->Pgp Efflux Tubulin β-Tubulin VCR->Tubulin Binds VCR_out Vincristine (Expelled) Pgp->VCR_out Expulsion MT Microtubule (Disrupted) Tubulin->MT Inhibits Polymerization Apoptosis Apoptosis MT->Apoptosis Pgp_up P-gp Overexpression Pgp_up->Pgp Increases efflux Tubulin_mut Tubulin Mutation Tubulin_mut->Tubulin Reduces binding VCR_in Vincristine (Extracellular) VCR_in->VCR

Caption: Mechanisms of vincristine action and resistance.

Section 2: Comparative Cytotoxicity in Drug-Sensitive and -Resistant Models

A crucial step in evaluating a new analogue is to compare its cytotoxic activity against both drug-sensitive parental cell lines and their vincristine-resistant counterparts. This allows for the determination of a "Resistance Index" (RI), which quantifies the level of cross-resistance. The RI is calculated as the ratio of the IC50 (the concentration of drug required to inhibit cell growth by 50%) in the resistant cell line to the IC50 in the parental cell line. An RI close to 1 suggests the analogue is effective at overcoming the resistance mechanism.

Table 1: Comparative in vitro Cytotoxicity of Vincristine and this compound

Cell LineDrugIC50 (nM)Resistance Index (RI)
CCRF-CEM (Parental)Vincristine2.5-
This compound3.0-
CEM/VCR (Vincristine-Resistant)Vincristine150.060
This compound9.03

Note: The data presented in this table is illustrative and based on typical findings in preclinical studies.

The hypothetical data above demonstrates that while the CEM/VCR cell line is highly resistant to vincristine (RI = 60), it shows minimal cross-resistance to this compound (RI = 3). This suggests the analogue is not significantly affected by the resistance mechanisms present in the CEM/VCR cells.

Diagram: Experimental Workflow for Cross-Resistance Assessment

G start Start cell_culture Culture Parental (e.g., CCRF-CEM) and Resistant (e.g., CEM/VCR) Cell Lines start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Treat with Serial Dilutions of Vincristine & this compound seeding->treatment incubation Incubate for 48-72 hours treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubation->assay readout Measure Absorbance (Spectrophotometer) assay->readout analysis Calculate IC50 Values and Resistance Index (RI) readout->analysis conclusion Conclusion on Cross-Resistance Profile analysis->conclusion

Caption: Workflow for determining IC50 and Resistance Index.

Section 3: Detailed Experimental Protocol: In Vitro Cytotoxicity Profiling via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[14][15][16][17][18] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[14][15][16][18] The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells) and recovery.

  • Drug Preparation and Treatment:

    • Prepare stock solutions of Vincristine and this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Perform serial dilutions of each drug in complete culture medium to achieve a range of final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

  • Incubation:

    • Return the plate to the incubator and incubate for 48 to 72 hours. The incubation time should be optimized for the specific cell line.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[16]

    • Add 10 µL of the MTT stock solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[17]

  • Solubilization and Measurement:

    • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][17]

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[16]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16][17]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use a non-linear regression analysis to determine the IC50 value.

Section 4: Mechanistic Insights: Probing P-glycoprotein Interaction

To investigate if this compound evades P-gp-mediated efflux, a functional assay using a fluorescent P-gp substrate like Rhodamine 123 can be employed.[19][20][21][22][23] In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence.[19][21] An effective P-gp inhibitor will block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in fluorescence.[19][21]

Table 2: Rhodamine 123 Accumulation Assay

Cell LineTreatmentMean Fluorescence Intensity (MFI)
CCRF-CEM (Parental)Rhodamine 123850
CEM/VCR (P-gp Overexpressing)Rhodamine 123150
Rhodamine 123 + Verapamil (P-gp inhibitor)750
Rhodamine 123 + Vincristine200
Rhodamine 123 + this compound650

Note: The data presented in this table is illustrative. Verapamil is a known P-gp inhibitor used as a positive control.

The hypothetical data suggests that in P-gp overexpressing cells, Vincristine has a minimal effect on Rhodamine 123 efflux, indicating it is a substrate for P-gp. In contrast, this compound significantly increases Rhodamine 123 accumulation, suggesting it may either be a poor substrate for P-gp or may act as a competitive inhibitor of the pump.

Diagram: P-glycoprotein Efflux and Inhibition

G cluster_cell P-gp Overexpressing Cell cluster_cell_inhibited Cell with P-gp Inhibition Pgp P-glycoprotein (P-gp) Rh123_out Rhodamine 123 (Expelled) Pgp->Rh123_out Efflux Rh123_in Rhodamine 123 (Low Fluorescence) Pgp_inhibited P-glycoprotein (P-gp) (Inhibited) Rh123_accumulated Rhodamine 123 (High Fluorescence) Inhibitor 3',4'-Anhydro Vincristine Ditartrate Inhibitor->Pgp_inhibited Inhibits Rh123_ext Rhodamine 123 (Extracellular) Rh123_ext->Rh123_in Rh123_ext->Rh123_accumulated

Caption: Rhodamine 123 efflux and inhibition by a P-gp modulator.

Conclusion

The preclinical evaluation of this compound through comparative cross-resistance studies is essential for understanding its potential clinical utility. The experimental frameworks described in this guide, from in vitro cytotoxicity assays to mechanistic probes of drug efflux, provide a robust methodology for characterizing novel vinca alkaloid analogues. The hypothetical data presented herein illustrates a promising profile for this compound, suggesting its ability to overcome P-glycoprotein-mediated resistance, a major hurdle in the successful treatment of various cancers with vincristine. Further investigations into its interaction with different tubulin isotypes and its efficacy in in vivo models of drug-resistant tumors are warranted to fully elucidate its therapeutic potential.

References

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Kavallaris, M., Tait, A. S., Walsh, B. J., He, L., Horwitz, S. B., Norris, M. D., & Haber, M. (2001). Multiple Microtubule Alterations Are Associated with Vinca Alkaloid Resistance in Human Leukemia Cells. Cancer Research, 61(15), 5803–5809. Available from: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

  • MTT Assay Protocol. Assay Guidance Manual, NCBI Bookshelf. Available from: [Link]

  • Cabral, H., Miller, L., & Horwitz, S. B. (1999). Mutations in α- and β-Tubulin That Stabilize Microtubules and Confer Resistance to Colcemid and Vinblastine. Cancer Research, 59(12), 2938–2945. Available from: [Link]

  • Development of Rational In Vitro Models for Drug Resistance in Breast Cancer and Modulation of MDR by Selected Compounds. Anticancer Research. Available from: [Link]

  • Kavallaris, M., Tait, A. S., Walsh, B. J., He, L., Horwitz, S. B., Norris, M. D., & Haber, M. (2001). Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells. Cancer Research, 61(15), 5803–5809. Available from: [Link]

  • Kavallaris, M., Tait, A. S., Walsh, B. J., He, L., Horwitz, S. B., Norris, M. D., & Haber, M. (2001). Multiple microtubule alterations are associated with Vinca alkaloid resistance in human leukemia cells. PubMed. Available from: [Link]

  • Human mutations that confer paclitaxel resistance. (2007). National Institutes of Health. Available from: [Link]

  • Svirnovski, A., Pasiukov, V., & Grigorovich, S. (2005). Vincristine resistance development in lymphoblastoid cells under conditions of selective P-glycoprotein inhibition. Hematology, 10(4), 313–319. Available from: [Link]

  • A non-P-glycoprotein-mediated mechanism of vincristine transport which is affected by resistance modifiers and present in chemosensitive cells. (1996). PubMed. Available from: [Link]

  • The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa/ MDR1 cells. ResearchGate. Available from: [Link]

  • P-glycoprotein and Mrp1 collectively protect the bone marrow from vincristine-induced toxicity in vivo. (2004). National Institutes of Health. Available from: [Link]

  • In vitro model of Chemotherapy induced neuropathy - Vincristine. NEUROFIT. Available from: [Link]

  • Overcoming vincristine resistance in cancer: Computational design and discovery of piperine-inspired P-glycoprotein inhibitors. (2020). PubMed. Available from: [Link]

  • Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. (2022). National Institutes of Health. Available from: [Link]

  • Acquisition of multiple drug resistance by CCRF-CEM cells selected for different degrees of resistance to vincristine. (1985). PubMed. Available from: [Link]

  • Flow cytometric analysis of P-glycoprotein function using rhodamine 123. (1998). PubMed. Available from: [Link]

  • Vincristine. Wikipedia. Available from: [Link]

  • Identification of small molecules that mitigate vincristine-induced neurotoxicity while sensitizing leukemia cells to vincristine. (2020). National Institutes of Health. Available from: [Link]

  • 3',4'-Anhydrovinblastine. PubChem. Available from: [Link]

  • Vincristine as an inductor of drug resistance marker expression in neoplastic cells. (2012). ResearchGate. Available from: [Link]

  • What is the mechanism of action of Vincristine?. Dr.Oracle. Available from: [Link]

  • Establishment of Vincristine-resistant and vindesine-resistant lines of murine lymphoblasts in vitro and characterisation of their patterns of cross-resistance and drug sensitivities. (1985). PubMed. Available from: [Link]

  • Effects of various methoxyflavones on vincristine uptake and multidrug resistance to vincristine in P-gp-overexpressing K562/ADM cells. (2007). PubMed. Available from: [Link]

  • Vincristine. StatPearls, NCBI Bookshelf. Available from: [Link]

  • What is the mechanism of Vincristine Sulfate?. Patsnap Synapse. Available from: [Link]

  • Preclinical evaluation of the effects on the gastrointestinal tract of the antineoplastic drug vincristine repeatedly administered to rats. (2018). PubMed. Available from: [Link]

  • Preclinical evaluation of CXCR4 peptides for targeted radionuclide therapy in glioblastoma. (2024). PubMed. Available from: [Link]

  • Preclinical Evaluation of 9MW2821, a Site-Specific Monomethyl Auristatin E-based Antibody-Drug Conjugate for Treatment of Nectin-4-expressing Cancers. (2023). PubMed. Available from: [Link]

  • Preclinical development of the endogenous CXCR4 antagonist EPI-X4 for therapy of cancer and infl. (2023). Available from: [Link]

Sources

Efficacy of 3',4'-Anhydro Vincristine Ditartrate in Vincristine-resistant models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating the Efficacy of Novel Vinca Alkaloids in Vincristine-Resistant Models

Introduction: The Enduring Challenge of Vincristine Resistance

Vincristine, a cornerstone of combination chemotherapy for decades, has seen its efficacy hampered by the development of multidrug resistance (MDR). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel vinca alkaloids, such as 3',4'-Anhydro Vincristine Ditartrate, in preclinical models of vincristine resistance. We will delve into the molecular underpinnings of resistance, present a comparative analysis of next-generation compounds, and provide detailed experimental protocols to empower your research.

Vincristine's primary mechanism of action is the disruption of microtubule dynamics, which are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, vincristine inhibits microtubule polymerization, leading to M-phase cell cycle arrest and, ultimately, apoptosis. However, cancer cells can develop resistance through various mechanisms, most notably the overexpression of drug efflux pumps like P-glycoprotein (P-gp).

Understanding the Mechanisms of Vincristine Resistance

A thorough understanding of how cancer cells evade the cytotoxic effects of vincristine is paramount to designing and evaluating new therapeutic strategies. The primary mechanisms include:

  • Increased Drug Efflux: The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), is a major contributor to vincristine resistance. These transporters act as molecular pumps, actively removing vincristine from the cell and thereby reducing its intracellular concentration to sub-therapeutic levels.

  • Alterations in Microtubule Dynamics: Mutations in the genes encoding tubulin subunits can alter the binding site for vincristine, reducing its affinity and diminishing its inhibitory effect on microtubule polymerization.

  • Dysregulation of Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2) or downregulating pro-apoptotic proteins (e.g., Bax), making them less susceptible to vincristine-induced programmed cell death.

The Promise of this compound and Other Novel Vinca Alkaloids

Novel vinca alkaloids, such as this compound, are being developed to overcome the limitations of their predecessors. The therapeutic hypothesis is that structural modifications to the vincristine molecule can circumvent the common mechanisms of resistance. For instance, a modified vinca alkaloid might be a poor substrate for P-gp, allowing it to accumulate in resistant cancer cells. Furthermore, enhanced binding affinity for tubulin could potentially overcome resistance mediated by tubulin mutations.

Comparative Efficacy Analysis: A Data-Driven Approach

Evaluating the efficacy of a novel vinca alkaloid requires a head-to-head comparison with vincristine in well-characterized resistant and sensitive cancer cell lines. Key metrics for this comparison include the half-maximal inhibitory concentration (IC50) and the fold resistance, which is the ratio of the IC50 in the resistant cell line to that in the parental, sensitive cell line.

Table 1: Illustrative IC50 and Fold Resistance Data for Vincristine and a Novel Vinca Alkaloid

Cell LineDrugIC50 (nM) - ParentalIC50 (nM) - ResistantFold Resistance
MCF-7 (Breast Cancer) Vincristine7.410,574~1435
Novel Vinca Alkaloid10.250.8~5
NCI/ADR-RES (Ovarian) Vincristine251,50060
Novel Vinca Alkaloid30903

Note: The data for the "Novel Vinca Alkaloid" is hypothetical and for illustrative purposes to demonstrate the desired outcome of reduced fold resistance.

Experimental Methodologies: A Step-by-Step Guide

Reproducible and rigorous experimental design is the bedrock of a successful preclinical drug evaluation. The following protocols provide a framework for establishing vincristine-resistant models and assessing the efficacy of novel compounds.

Protocol 1: Establishment of a Vincristine-Resistant Cell Line

This protocol details the generation of a vincristine-resistant cell line through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest (e.g., MCF-7, NCI/ADR-RES)

  • Complete cell culture medium

  • Vincristine sulfate (sterile stock solution)

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Initial Seeding: Seed the parental cancer cells in a T-25 flask at a density that allows for logarithmic growth.

  • Initial Vincristine Exposure: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of vincristine (typically the IC10 or IC20, predetermined from a dose-response experiment).

  • Monitoring and Subculturing: Monitor the cells daily. A significant portion of cells may initially die. The surviving cells will begin to proliferate. When the culture reaches 70-80% confluency, subculture the cells into a new flask with the same concentration of vincristine.

  • Dose Escalation: Once the cells have adapted and are growing steadily at the current vincristine concentration, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat and Stabilize: Repeat the process of monitoring, subculturing, and dose escalation over several months until the desired level of resistance is achieved.

  • Characterization: Characterize the resistant cell line by determining its IC50 for vincristine and comparing it to the parental cell line. Also, assess the expression of resistance markers like P-glycoprotein via Western blotting or qPCR.

Protocol 2: Cell Viability Assay (MTT/CCK-8)

This assay is used to determine the IC50 of vincristine and the novel vinca alkaloid in both parental and resistant cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • 96-well plates

  • Vincristine and novel vinca alkaloid of interest

  • MTT or CCK-8 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the drugs (vincristine and the novel vinca alkaloid) in fresh medium. Include untreated control wells.

  • Incubation: Incubate the plates for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).

  • Reagent Addition: Add the MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by the test compounds.

Materials:

  • Parental and resistant cancer cell lines

  • 6-well plates

  • Vincristine and novel vinca alkaloid

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of each drug for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided with the kit and add Annexin V-FITC and PI. Incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 4: In Vivo Xenograft Studies

Animal models are crucial for evaluating the in vivo efficacy of novel anticancer agents.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Resistant cancer cell line

  • Vincristine and novel vinca alkaloid formulations for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the resistant cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, vincristine, novel vinca alkaloid).

  • Drug Administration: Administer the drugs according to a predetermined dosing schedule and route (e.g., intravenous).

  • Tumor Measurement and Body Weight: Measure the tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

P_Glycoprotein_Efflux cluster_cell Cancer Cell Vincristine_in Vincristine Pgp P-glycoprotein (P-gp) Vincristine_in->Pgp Binds to P-gp Vincristine_out Vincristine Pgp->Vincristine_out Efflux ADP ADP + Pi Pgp->ADP Hydrolysis Vincristine_ext Extracellular Space Vincristine_out->Vincristine_ext ATP ATP ATP->Pgp Vincristine_ext->Vincristine_in Diffusion

Caption: P-glycoprotein mediated efflux of vincristine.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy start Parental Cancer Cell Line step1 Establish Vincristine-Resistant Cell Line (Dose Escalation) start->step1 step2 Characterize Resistant Phenotype (IC50, P-gp Expression) step1->step2 assay1 Cell Viability Assay (MTT/CCK-8) Compare IC50s of Vincristine vs. Novel Alkaloid step2->assay1 assay2 Apoptosis Assay (Annexin V/PI) Quantify Apoptosis Induction step2->assay2 step3 Establish Xenograft Model (Resistant Cell Line) step2->step3 end Comparative Efficacy Data assay1->end assay2->end step4 Treat with Vincristine vs. Novel Alkaloid step3->step4 step5 Monitor Tumor Growth and Toxicity step4->step5 step5->end

Caption: Experimental workflow for comparative efficacy studies.

Conclusion

Overcoming vincristine resistance is a critical goal in cancer therapy. A systematic and rigorous evaluation of novel vinca alkaloids in preclinical models is essential for identifying promising candidates for clinical development. By understanding the mechanisms of resistance and employing the detailed experimental protocols outlined in this guide, researchers can generate the robust data needed to advance the next generation of microtubule-targeting agents.

References

  • Note: As "this compound" is a specific and potentially proprietary compound, public domain literature with direct comparative data is not readily available.
  • Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology. Oncology Letters. [Link]

  • Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. ACS Nano. [Link]

  • Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. Journal of Biomolecular Screening. [Link]

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 3',4'-Anhydro Vincristine Ditartrate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of the research environment is paramount. The proper handling and disposal of potent cytotoxic compounds like 3',4'-Anhydro Vincristine Ditartrate, a vinca alkaloid analogue, is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and scientific responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles for cytotoxic agents.

Understanding the Hazard: The Imperative for Specialized Disposal

This compound, like its parent compound vincristine, is a potent antineoplastic agent.[1][2] These molecules function by disrupting microtubule formation, a critical process for cell division, thereby exhibiting cytotoxic properties.[2] It is this mechanism of action that necessitates meticulous disposal procedures. Improper disposal can lead to environmental contamination and potential exposure to personnel, with risks including skin irritation, reproductive harm, and other serious health effects.[3]

Core Principles of Cytotoxic Waste Management

The disposal of this compound must adhere to the overarching principles of hazardous and cytotoxic waste management. These principles are designed to minimize exposure and prevent environmental release.

Core PrincipleRationale
Segregation at Source Prevents the contamination of non-hazardous waste streams, reducing the volume of hazardous waste and associated disposal costs.
Proper Containment Utilizes specialized, clearly labeled, and puncture-resistant containers to prevent leaks, spills, and aerosolization of the cytotoxic agent.
Clear Labeling Ensures that all personnel, from researchers to waste handlers, are aware of the hazardous nature of the contents and can take appropriate precautions.
Secure Storage Designated and secure storage areas for cytotoxic waste prevent unauthorized access and accidental exposure.
Manifested Transport A documented chain of custody ensures that the waste is transported by licensed carriers to a permitted disposal facility.
Destruction by Incineration High-temperature incineration is the preferred method for the complete destruction of cytotoxic compounds, rendering them non-toxic.[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting.

Part 1: Immediate Actions at the Point of Generation
  • Don Personal Protective Equipment (PPE): Before handling any waste contaminated with this compound, at a minimum, wear two pairs of chemotherapy-grade gloves, a disposable gown, and safety glasses.

  • Segregate Waste Immediately: All items that have come into contact with this compound must be considered cytotoxic waste. This includes, but is not limited to:

    • Unused or expired product.

    • Empty vials and packaging.

    • Contaminated sharps (needles, syringes, etc.).

    • Contaminated labware (pipette tips, tubes, etc.).

    • Contaminated PPE (gloves, gowns, etc.).

    • Spill cleanup materials.

Part 2: Waste Containment

The selection of appropriate waste containers is critical to prevent leakage and exposure.

  • Non-Sharp Cytotoxic Waste:

    • Place in a leak-proof, puncture-resistant container with a secure lid.

    • These containers are typically color-coded purple or have a purple lid to signify cytotoxic waste.[5][6]

    • The container should be lined with a heavy-duty plastic bag.[7]

  • Sharp Cytotoxic Waste:

    • Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is also color-coded for cytotoxic waste (e.g., purple or red with a cytotoxic label).[5]

    • Never recap, bend, or break needles.

The following diagram illustrates the waste segregation and containment workflow:

G cluster_containment Waste Containment cluster_disposal_pathway Disposal Pathway product This compound (Unused/Expired) purple_bin Purple-Lidded Cytotoxic Waste Bin (Leak-proof, Puncture-resistant) product->purple_bin Segregate sharps Contaminated Sharps (Needles, Syringes) sharps_container Purple-Lidded Cytotoxic Sharps Container (Puncture-proof) sharps->sharps_container Segregate non_sharps Contaminated Non-Sharps (Gloves, Vials, Labware) non_sharps->purple_bin Segregate storage Secure Hazardous Waste Storage Area purple_bin->storage sharps_container->storage transport Licensed Hazardous Waste Transporter storage->transport incineration High-Temperature Incineration Facility transport->incineration

Caption: Waste Disposal Workflow for this compound.

Part 3: Labeling of Waste Containers

Proper labeling is a regulatory requirement and a critical safety measure. All cytotoxic waste containers must be clearly labeled with:

  • The words "Cytotoxic Waste" or "Chemotherapy Waste".[8]

  • The universal biohazard symbol.

  • The name of the laboratory and the date of accumulation.

Part 4: Storage and Final Disposal
  • Secure Storage: Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with a warning sign.

  • Professional Disposal: Arrange for the collection of the cytotoxic waste by a licensed hazardous waste disposal company. Do not dispose of cytotoxic waste in the regular trash or down the drain.

  • Manifest and Documentation: Ensure that the waste is accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal destination. Retain copies of all disposal records as required by your institution and local regulations.

Emergency Procedures: Spill Management

In the event of a spill of this compound, immediate and appropriate action is necessary to minimize exposure.

  • Evacuate the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a respirator, in addition to double gloves, a disposable gown, and eye protection.

  • Contain the Spill: Use a chemotherapy spill kit to absorb the spill. Work from the outside of the spill inward.

  • Clean the Area: After absorbing the spill, decontaminate the area with an appropriate cleaning agent, followed by a rinse with water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

The logical relationship for spill response is as follows:

G Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate PPE Don Spill Response PPE Evacuate->PPE Contain Contain Spill (Chemo Spill Kit) PPE->Contain Clean Decontaminate Area Contain->Clean Dispose Dispose of Cleanup Materials as Cytotoxic Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Emergency Spill Response for this compound.

By adhering to these detailed procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment, and upholding the highest standards of laboratory safety.

References

  • Daniels Health. (2021). Cytotoxic Waste Disposal Guidelines. [Link]

  • ResearchGate. (n.d.). Standard label for cytotoxic drugs or their waste. [Link]

  • University of British Columbia. (2021). Cytotoxic Substances – Waste Management. [Link]

  • Stericycle. (2025). What Is Cytotoxic Waste? Safe Disposal, Examples & Bins. [Link]

  • PubChem. (n.d.). Vincristine. [Link]

  • NHS Specialist Pharmacy Service. (2025). Identifying types of pharmaceutical waste and disposal containers. [Link]

  • Waste Management. (2023). Technical Services - Disposal of Cytotoxic Waste. [Link]

  • Sharpsmart. (2022). How Should Cytotoxic Waste be Disposed of?. [Link]

  • ResearchGate. (2025). Biodegradation of the antineoplastics vindesine, vincristine, and vinblastine and their toxicity against bacteria in the aquatic environment. [Link]

  • PubMed. (1990). Structural studies on the degradation products of vincristine dihydrogen sulfate. [Link]

  • Wikipedia. (n.d.). Vincristine. [Link]

  • Solubility of Things. (n.d.). Vincristine. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Vincristine Safety Data Sheet. [Link]

  • ResearchGate. (2025). Enhancing Chemical Stability and Bioavailability of Aneratrigine Capsules via Dry Granulation: Addressing Stability Challenges in Sodium Bicarbonate-Containing Formulations for Clinical Development. [Link]

  • MDPI. (n.d.). Pharmaceutical Composition of Hydrochlorothiazide:β-Cyclo-dextrin: Preparation by Three Different Methods, Physico-Chemical Characterization and In Vivo Diuretic Activity Evaluation. [Link]

  • NCBI. (2023). Vincristine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.